Aniline-13C6
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461130 | |
| Record name | Aniline-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.083 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100849-37-4 | |
| Record name | Aniline-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aniline-13C6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Aniline-13C6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Aniline-13C6 is a stable, isotopically labeled form of aniline where all six carbon atoms in the benzene ring are replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, making it an invaluable tool in quantitative bioanalysis and metabolic research. Its chemical behavior is virtually identical to its unlabeled counterpart, allowing it to serve as an ideal internal standard in mass spectrometry-based assays. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its use in research and drug development.
Chemical Structure and Properties
This compound consists of a phenyl group, uniformly labeled with ¹³C, attached to an amino group (-NH₂). The presence of the six ¹³C atoms results in a mass increase of 6 atomic mass units compared to unlabeled aniline.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | ¹³C₆H₅NH₂ | [1] |
| Molecular Weight | 99.08 g/mol | [1][2] |
| CAS Number | 100849-37-4 | [1][2] |
| Appearance | Colorless to pale yellow or brownish oily liquid | [3] |
| Odor | Musty, fishy, amine-like | [3][4][5] |
| Melting Point | -6 °C | [6][7] |
| Boiling Point | 184 °C | [2][6] |
| Density | 1.087 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.586 | [6] |
| Isotopic Purity | ≥99 atom % ¹³C | [6][8] |
| Mass Shift | M+6 | [6][8] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like alcohol, benzene, and ether. | [4][5] |
| Storage Temperature | 2-8°C, protected from light and kept dry. | [6][7] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS).[9] This technique is crucial in various stages of drug discovery and development, including pharmacokinetic and toxicokinetic studies, as well as in clinical diagnostics and environmental analysis.[10]
Key Applications Include:
-
Pharmacokinetic (PK) Studies: this compound is used to accurately quantify the concentration of aniline-containing drugs and their metabolites in biological matrices such as plasma, urine, and tissues.[10][11]
-
Metabolite Identification: By using this compound in the synthesis of a drug candidate, researchers can trace the metabolic fate of the aniline moiety within a biological system, aiding in the unequivocal identification of metabolites.[11]
-
Bioavailability and Bioequivalence Studies: Stable isotopes are employed to assess the absorption, distribution, metabolism, and excretion (ADME) of drugs.[12]
-
Environmental and Industrial Monitoring: It serves as a reference standard for the analysis of aniline in environmental samples.[6]
Experimental Protocols
Quantitative Analysis of an Aniline-Containing Analyte in a Biological Matrix using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general methodology for the quantification of an analyte containing an aniline functional group in a biological sample (e.g., urine or plasma) using this compound as a stable isotope-labeled internal standard (SIL-IS).
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Unlabeled analyte standard
-
Control biological matrix (e.g., human plasma, urine)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges)
2. Preparation of Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentrations. Prepare a working solution of this compound at a fixed concentration.
3. Sample Preparation:
-
Spiking: To a known volume of the biological sample, add a small, precise volume of the this compound working solution. For calibration curve samples, also add the appropriate analyte working solution.
-
Extraction:
-
Protein Precipitation: For plasma samples, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile), vortex, and centrifuge to pellet the proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.
-
Urine Samples: Urine may require dilution with water and centrifugation before analysis. For conjugated metabolites, an enzymatic hydrolysis step may be necessary.[13]
-
-
Evaporation and Reconstitution: Evaporate the extracted sample to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing 0.1% formic acid, is commonly used.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and this compound.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
General Protocol for ¹³C NMR Spectroscopy of this compound
1. Sample Preparation:
-
Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
3. Data Acquisition:
-
Set the spectrometer to the ¹³C nucleus frequency.
-
Acquire the spectrum using a standard pulse program for a one-dimensional ¹³C NMR experiment, typically with proton decoupling.
-
The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
Visualizations
Experimental Workflow for Quantitative Analysis
References
- 1. rsc.org [rsc.org]
- 2. Quantitative analysis of six heterocyclic aromatic amines in mainstream cigarette smoke condensate using isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cdc.gov [cdc.gov]
- 6. rsc.org [rsc.org]
- 7. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ukessays.com [ukessays.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Aniline-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Aniline-13C6, an isotopically labeled compound crucial for a range of applications in research and development, including metabolic studies and as a reference standard in environmental and industrial analysis.[1] This document details the common synthetic pathways, experimental protocols, purification techniques, and analytical characterization of this compound.
Introduction to this compound
This compound is a stable isotope-labeled form of aniline where all six carbon atoms in the benzene ring are replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift of +6 compared to unlabeled aniline, making it an invaluable tracer in mass spectrometry-based studies.[1] Its primary applications are in drug metabolism and pharmacokinetic (DMPK) studies, environmental fate analysis, and as an internal standard for the quantification of aniline.
Physical and Chemical Properties:
| Property | Value |
| Chemical Formula | ¹³C₆H₅NH₂ |
| Molecular Weight | 99.08 g/mol [1] |
| CAS Number | 100849-37-4[1] |
| Isotopic Purity | ≥ 99 atom % ¹³C[1] |
| Chemical Purity | ≥ 99% (CP)[1] |
| Appearance | Liquid[1] |
| Boiling Point | 184 °C (lit.)[1] |
| Melting Point | -6 °C (lit.)[1] |
| Density | 1.087 g/mL at 25 °C[1] |
| Storage | 2-8°C[1] |
Synthesis of this compound
The most common and established synthetic route to this compound involves a two-step process starting from Benzene-¹³C₆:
-
Nitration: Electrophilic nitration of Benzene-¹³C₆ to produce Nitrobenzene-¹³C₆.
-
Reduction: Reduction of the nitro group of Nitrobenzene-¹³C₆ to the corresponding amine.
This pathway is widely used for the synthesis of anilines from aromatic compounds.[1]
Step 1: Nitration of Benzene-¹³C₆ to Nitrobenzene-¹³C₆
The nitration of the ¹³C-labeled benzene ring is achieved by treating it with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Reaction:
¹³C₆H₆ + HNO₃ --(H₂SO₄)--> ¹³C₆H₅NO₂ + H₂O
Step 2: Reduction of Nitrobenzene-¹³C₆ to Aniline-¹³C₆
The reduction of the nitro group is a critical step and can be accomplished through several methods. The choice of reducing agent can depend on the desired scale, chemoselectivity, and laboratory conditions. Common methods include the use of metals in acidic media (e.g., tin or iron with hydrochloric acid) or catalytic hydrogenation.
This is a classical and industrially significant method for the reduction of nitroarenes. It utilizes iron filings in the presence of a small amount of hydrochloric acid.
Reaction:
4 ¹³C₆H₅NO₂ + 9 Fe + 4 H₂O --(HCl)--> 4 ¹³C₆H₅NH₂ + 3 Fe₃O₄
Experimental Protocol (Adapted from general procedures):
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add grease-free iron filings and water.
-
Heat the mixture to approximately 60°C.
-
Add a small portion of Nitrobenzene-¹³C₆ and concentrated hydrochloric acid. An exothermic reaction should commence.
-
Maintain the reaction temperature between 80-90°C by controlled addition of the remaining Nitrobenzene-¹³C₆ and by cooling the flask in a water bath if the reaction becomes too vigorous.
-
After the addition is complete, continue heating the mixture on a water bath for 3-4 hours to ensure complete reaction.
-
Make the reaction mixture alkaline by the cautious addition of a sodium hydroxide or sodium carbonate solution.
-
The crude this compound can then be isolated by steam distillation.
Quantitative Data (Expected):
Based on similar syntheses of partially labeled anilines, a yield of around 55% can be anticipated for this reduction step.[2]
Catalytic hydrogenation offers a cleaner and often more efficient alternative to metal/acid reductions. Palladium on carbon (Pd/C) is a commonly used catalyst.
Reaction:
¹³C₆H₅NO₂ + 3 H₂ --(Pd/C)--> ¹³C₆H₅NH₂ + 2 H₂O
Experimental Protocol (Adapted from general procedures):
-
In a hydrogenation vessel, dissolve Nitrobenzene-¹³C₆ in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
The filtrate containing the this compound can then be concentrated under reduced pressure.
Quantitative Data (Expected):
Catalytic hydrogenation is generally a high-yielding reaction, and yields exceeding 90% can be expected under optimized conditions.
Purification of this compound
Crude this compound obtained from the synthesis will contain unreacted starting materials, byproducts, and residual reagents. A multi-step purification process is typically required to achieve the high purity needed for its applications.
Steam Distillation
Steam distillation is a highly effective method for separating aniline from non-volatile impurities and the inorganic salts formed during the reduction step.[3]
Experimental Protocol:
-
Transfer the alkaline reaction mixture to a distillation flask.
-
Introduce steam into the flask. The steam will carry the volatile aniline over into the condenser.
-
Collect the distillate, which will be a two-phase mixture of aniline and water.
Solvent Extraction
After steam distillation, the aniline is separated from the aqueous phase by solvent extraction.
Experimental Protocol:
-
Transfer the distillate to a separatory funnel.
-
Add a suitable organic solvent, such as diethyl ether or dichloromethane, to extract the aniline.
-
Separate the organic layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude aniline.
Fractional Distillation
For achieving high chemical purity, fractional distillation under reduced pressure is the final and most critical purification step. This separates the this compound from any remaining volatile impurities.
Experimental Protocol:
-
Set up a fractional distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at the boiling point of aniline at the applied pressure.
High-Performance Liquid Chromatography (HPLC)
For applications requiring the highest purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase C18 column is typically used with a mobile phase consisting of acetonitrile and water, often with a buffer like formic acid for MS compatibility.[4][5]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at 254 nm |
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
Summary of Analytical Data:
| Technique | Expected Results |
| ¹H-NMR | The proton NMR spectrum will show signals corresponding to the aromatic and amine protons. The coupling patterns will be influenced by the ¹³C labeling. |
| ¹³C-NMR | The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons, confirming the incorporation of the ¹³C label.[6] |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of 99.08 g/mol and the isotopic enrichment. |
| Gas Chromatography (GC) | GC analysis can be used to determine the chemical purity of the final product. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to assess the purity and quantify the compound. |
Visualizing the Workflow
The following diagrams illustrate the synthesis and purification workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Purification workflow for this compound.
References
- 1. 苯胺-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. Sciencemadness Discussion Board - Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]
Aniline-13C6 (CAS: 100849-37-4): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Aniline-13C6, a stable isotope-labeled compound critical for a range of applications in research and development. This document details its chemical and physical properties, outlines key experimental protocols, and visualizes relevant pathways and workflows to support its effective implementation in the laboratory.
Core Properties and Specifications
This compound is a form of aniline in which all six carbon atoms in the benzene ring are the 13C isotope. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications.
| Property | Value | Citations |
| CAS Number | 100849-37-4 | [1] |
| Molecular Formula | ¹³C₆H₇N | [1] |
| Molecular Weight | 99.08 g/mol | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [2] |
| Appearance | Liquid | [1] |
| Melting Point | -6 °C (lit.) | [1] |
| Boiling Point | 184 °C (lit.) | [1] |
| Density | 1.087 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.586 (lit.) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml | |
| SMILES String | N[13c]1[13cH][13cH][13cH][13cH][13cH]1 | [1] |
| InChI Key | PAYRUJLWNCNPSJ-IDEBNGHGSA-N | [1] |
Applications in Research and Development
This compound serves as a critical tool in a variety of scientific disciplines:
-
Metabolic Studies: As a stable isotope tracer, it is used to investigate the biotransformation of aromatic amines.[1] The labeled aniline can be introduced into biological systems, and its metabolic fate can be tracked using mass spectrometry to elucidate metabolic pathways and identify novel metabolites.[3]
-
Quantitative Analysis: It is widely used as an internal standard for the accurate quantification of aniline and its derivatives in complex matrices, such as environmental samples.[1][4] Isotope dilution mass spectrometry using this compound can correct for matrix effects and variations in sample preparation.
-
Chemical Synthesis: this compound is a versatile building block for the synthesis of other ¹³C-labeled compounds.[2] This includes the preparation of labeled drug molecules, metabolites, and probes for use in drug discovery and development. For example, it can be used in the synthesis of ¹³C₆-labeled derivatives of tryptophan and indole.[2]
-
Proteomics and Glycomics: In quantitative proteomics, aniline-containing reagents are used for isotopic labeling of glycans to enable their analysis by mass spectrometry. The use of ¹²C₆ and ¹³C₆ aniline allows for differential labeling and relative quantification of N-glycans from different samples.
Experimental Protocols
Protocol 1: Quantification of Aniline in Wastewater using this compound as an Internal Standard by GC-MS
This protocol is adapted from EPA methodologies for the analysis of aniline derivatives in environmental samples.
1. Scope and Application: This method is for the determination of aniline in industrial wastewater samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard for accurate quantification.
2. Reagents and Standards:
-
Aniline (analytical standard)
-
This compound (≥99 atom % ¹³C)
-
Methylene chloride (pesticide grade)
-
Sodium hydroxide (1.0 M)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Stock Standard Solutions (1000 mg/L): Prepare by accurately weighing and dissolving aniline and this compound in methanol.
3. Sample Preparation:
-
Collect a 1-liter wastewater sample.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Adjust the pH of the sample to >11 with 1.0 M sodium hydroxide.[5]
-
Perform a liquid-liquid extraction by transferring the sample to a separatory funnel and extracting twice with 60 mL of methylene chloride.
-
Combine the methylene chloride extracts and dry by passing through a column of anhydrous sodium sulfate.[5]
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus.
4. GC-MS Analysis:
-
GC System: Gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for aniline (e.g., m/z 93, 66).
-
Monitor characteristic ions for this compound (e.g., m/z 99, 72).
-
5. Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of aniline and a fixed concentration of this compound. The concentration of aniline in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.
Experimental workflow for aniline quantification in wastewater.
Protocol 2: General Workflow for a Stable Isotope Tracing Study of Aniline Metabolism
This protocol outlines a general approach for using this compound to trace its metabolic fate in a cell culture model.
1. Cell Culture and Labeling:
-
Culture cells of interest (e.g., primary hepatocytes) to mid-logarithmic growth phase.
-
Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubate the cells for a desired period to allow for the uptake and metabolism of the labeled compound.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
-
Separate the polar metabolites from lipids and proteins by centrifugation.
3. LC-MS/MS Analysis:
-
Analyze the polar metabolite extract using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer to detect and identify metabolites containing the ¹³C label.
-
The mass shift of +6 Da will indicate metabolites derived from this compound.
-
Fragment the labeled parent ions (MS/MS) to aid in structural elucidation.
4. Data Analysis:
-
Process the LC-MS/MS data to identify and quantify the labeled metabolites.
-
Map the identified metabolites onto known biotransformation pathways of aniline to determine the metabolic flux.
Workflow for stable isotope tracing of aniline metabolism.
Signaling and Metabolic Pathways
Aniline Biotransformation
The metabolism of aniline primarily occurs in the liver and involves both Phase I and Phase II enzymatic reactions. The major pathway involves the oxidation of aniline to various hydroxylated and conjugated metabolites. The use of this compound allows for the precise tracking of these transformations.[6]
Simplified metabolic pathway of this compound.
Role in Drug Development and Signaling Pathway Analysis
Many therapeutic agents contain an aniline or aniline-like moiety. The metabolic fate of these drugs can significantly impact their efficacy and safety. Aniline derivatives have been shown to modulate various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.
This compound can be used to synthesize ¹³C-labeled versions of aniline-containing drugs. These labeled drugs can then be used in cell-based assays to:
-
Quantify the uptake and metabolism of the drug.
-
Identify the drug's target proteins through techniques like thermal proteome profiling.
-
Trace the impact of the drug on downstream metabolic pathways that are regulated by the target signaling pathway.
Logical relationship for using this compound in drug development.
Safety Information
Aniline is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer. Causes damage to organs (blood) through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1]
-
Precautionary Statements: Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. If swallowed, immediately call a poison center or doctor.[1]
-
Signal Word: Danger[1]
Users should always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Aniline and its metabolites generate free radicals in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Aniline-13C6: A Technical Guide for Researchers in Drug Development and Life Sciences
Aniline-13C6 is a stable isotope-labeled form of aniline, a foundational aromatic amine in organic chemistry and a crucial building block in the synthesis of a wide range of industrial chemicals, dyes, and pharmaceuticals. This technical guide provides an in-depth overview of the molecular properties, applications, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of the heavy isotope of carbon (¹³C) provides a distinct mass shift, allowing for its precise differentiation from its naturally abundant counterpart. This property makes it an excellent internal standard for quantitative analysis and a powerful tracer for metabolic and environmental fate studies.
Core Molecular and Physical Properties
This compound shares identical chemical properties with unlabeled aniline but is distinguished by its higher molecular weight due to the six ¹³C atoms in its benzene ring. This mass difference is the basis for its utility in isotope dilution mass spectrometry.
| Property | Value | References |
| Chemical Formula | ¹³C₆H₅NH₂ | [1][2] |
| Molecular Weight | 99.08 g/mol | [1][2] |
| Isotopic Purity | ≥99 atom % ¹³C | [1][3] |
| CAS Number | 100849-37-4 | [1][2] |
| Form | Liquid | [1] |
| Density | 1.087 g/mL at 25 °C | [1][4] |
| Boiling Point | 184 °C | |
| Melting Point | -6 °C |
A hydrochloride salt of this compound is also commercially available with the following properties:
| Property | Value | References |
| Chemical Formula | ¹³C₆H₅NH₂·HCl | [3] |
| Molecular Weight | 135.54 g/mol | [3] |
| CAS Number | 89059-38-1 | [3] |
Applications in Research and Development
This compound serves as a versatile tool in a variety of scientific applications, primarily leveraging its properties as a stable isotope-labeled internal standard.
Quantitative Mass Spectrometry
The most prominent application of this compound is as an internal standard in quantitative mass spectrometry-based assays. By adding a known amount of this compound to a sample, any variability during sample preparation, extraction, and analysis that affects the native aniline will also proportionally affect the labeled standard. This allows for accurate and precise quantification of aniline in complex matrices such as environmental samples, biological fluids, and tissues.
Metabolic and Biotransformation Studies
This compound is instrumental in elucidating the metabolic fate of aniline and its derivatives. As a tracer, it allows researchers to follow the biotransformation of the aniline molecule through various metabolic pathways. This is particularly relevant in toxicology and drug metabolism studies, as aniline is a known metabolite of certain drugs and a potential carcinogen. The labeled carbon atoms enable the unambiguous identification of aniline-derived metabolites in complex biological systems.
Environmental Fate and Monitoring
Given that aniline and its derivatives are environmental contaminants, this compound is used as a reference standard for the analysis of these compounds in environmental samples such as water and soil. Its use improves the accuracy and reliability of methods for monitoring the presence and concentration of aniline pollutants.
Experimental Protocols
The following provides a generalized experimental workflow for the use of this compound as an internal standard in a typical quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).
Caption: Generalized workflow for quantitative analysis using this compound as an internal standard.
Detailed Methodology
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Preparation of Working Standard Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the same solvent. The optimal concentration of the internal standard should be determined during method development.
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., 1 mL of plasma or 1 g of soil), add a precise volume of the this compound working standard solution.
-
Perform the extraction procedure appropriate for the sample matrix and analyte. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Evaporate the solvent from the extract and reconstitute in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the analyte and internal standard from matrix components using a suitable analytical column and mobile phase gradient.
-
Detect the analyte and internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The MRM transitions for aniline and this compound should be optimized for sensitivity and specificity.
-
-
Data Analysis:
-
Integrate the peak areas for both aniline and this compound.
-
Calculate the peak area ratio of aniline to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.
-
Determine the concentration of aniline in the samples by interpolating their peak area ratios from the calibration curve.
-
Metabolic Pathways of Aniline
Aniline undergoes extensive metabolism in biological systems, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The major metabolic pathways include N-hydroxylation and ring hydroxylation. The resulting metabolites can undergo further conjugation reactions. Understanding these pathways is crucial for assessing the toxicity and carcinogenic potential of aniline and related compounds.
Caption: Simplified diagram of the major metabolic pathways of aniline in mammals.
The use of this compound as a tracer allows for the precise tracking of the carbon skeleton through these metabolic transformations, aiding in the identification and quantification of various metabolites. This information is vital for constructing a comprehensive metabolic profile and understanding the mechanisms of toxicity.
References
A Technical Guide to Aniline-13C6: Isotopic Purity and Enrichment
Introduction
Aniline-13C6 is a stable isotope-labeled form of aniline where all six carbon atoms in the benzene ring are replaced with the carbon-13 (¹³C) isotope. This uniform labeling makes it an invaluable tool for researchers, scientists, and drug development professionals. Its primary applications include serving as a high-fidelity internal standard for quantitative mass spectrometry, a tracer in metabolic studies of aromatic amines, and a building block in the synthesis of complex ¹³C-labeled molecules.[1] The reliability of data generated using this compound is directly dependent on its isotopic enrichment and chemical purity. This guide provides an in-depth overview of these critical quality attributes, the analytical methods used for their determination, and the compound's application.
Quality Specifications: Purity and Enrichment
The utility of this compound hinges on three key parameters: isotopic enrichment, isotopic purity, and chemical purity.
-
Isotopic Enrichment: This refers to the percentage of a specific isotope at a particular atomic position. For this compound, high enrichment means that the vast majority of molecules contain ¹³C at all six carbon positions.
-
Isotopic Purity: This specifies the percentage of molecules that are fully labeled as intended (i.e., contain only ¹³C atoms in the benzene ring).
-
Chemical Purity: This indicates the percentage of the material that is chemically aniline, irrespective of its isotopic composition.
High isotopic enrichment is crucial to ensure a distinct mass shift from the unlabeled analogue, which is fundamental for its use as an internal standard. High chemical purity ensures that no other compounds interfere with the analysis. Commercial-grade this compound typically meets stringent quality standards.
Table 1: Typical Product Specifications for this compound
| Parameter | Typical Specification | Significance |
|---|---|---|
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Ensures a clear mass separation from the natural abundance compound in mass spectrometry. |
| Chemical Purity | ≥ 98% | Minimizes interference from chemical impurities in analytical assays. |
| Molecular Weight | 99.08 g/mol | Reflects the mass of the fully ¹³C-labeled molecule. |
| Mass Shift | M+6 | The molecular ion peak appears 6 Da higher than unlabeled aniline. |
Synthesis and Purification Overview
The synthesis of this compound typically starts from a ¹³C-labeled precursor, such as Benzene-¹³C₆. A common synthetic route involves the nitration of the labeled benzene ring, followed by the reduction of the resulting nitro group to an amine.[2]
Purification is critical to remove any remaining starting materials, reagents, and byproducts, such as partially labeled species or oxidation products. Standard purification methods for aniline include:
-
Distillation: Vacuum distillation is effective for separating aniline from less volatile impurities.[3][4]
-
Derivative Formation: For very high purity, aniline can be converted to a crystalline derivative like N-acetylaniline or aniline oxalate, which is then recrystallized and converted back to aniline.[3][4]
-
Drying: Aniline is hygroscopic and must be dried, typically using potassium hydroxide (KOH) pellets before final distillation.[3][4]
Analytical Methodologies for Quality Control
The determination of isotopic enrichment and chemical purity requires robust analytical techniques. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods employed.[5]
MS is a highly sensitive technique that separates ions based on their mass-to-charge (m/z) ratio. It directly measures the distribution of isotopologues (molecules differing in their number of isotopic atoms), making it ideal for determining isotopic enrichment.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for this purpose.
Experimental Protocol: GC-MS for Isotopic Enrichment
-
Sample Preparation:
-
Accurately prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent like ethyl acetate or methanol.
-
No derivatization is typically required for aniline analysis by GC-MS.
-
-
Instrumentation and Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution in split or splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a higher temperature (e.g., 250°C) to ensure elution of aniline and any impurities.
-
-
Mass Spectrometer (MS):
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of unlabeled (m/z 93) and labeled (m/z 99) aniline.
-
-
-
Data Analysis:
-
Identify the chromatographic peak for aniline.
-
Extract the mass spectrum for this peak.
-
Calculate the isotopic enrichment by determining the relative abundances of the M+6 peak (m/z 99) compared to the sum of all aniline-related isotopologue peaks (M+0 to M+6).
-
Correct for the natural abundance of ¹³C in any unlabeled aniline present.
-
NMR spectroscopy provides detailed structural information and can be used to confirm the position of isotopic labels and quantify enrichment.[6][7] Quantitative ¹³C NMR (qNMR) directly measures the ¹³C content.
Experimental Protocol: Quantitative ¹³C NMR for Isotopic Enrichment
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound (typically 5-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]
-
Add a known amount of an internal standard with a single, well-resolved resonance if absolute quantification is needed.
-
-
Instrumentation and Analysis:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.
-
Experiment: Acquire a quantitative ¹³C NMR spectrum. This requires specific parameters to ensure accurate signal integration:
-
Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Employ a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) between scans to allow for full magnetization recovery.
-
Use a calibrated 90° pulse angle.
-
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the aromatic carbons of this compound.
-
Isotopic enrichment can be determined by comparing the integral of the ¹³C signals to the integral of a known internal standard or by analyzing the satellite peaks in a ¹H NMR spectrum.[5][8] The ¹³C spectrum of Aniline-¹³C₆ will show complex splitting patterns due to ¹³C-¹³C coupling, unlike the singlet peaks seen for natural abundance aniline.
-
Table 2: Comparison of Primary Analytical Techniques
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy |
|---|---|---|
| Principle | Separation of ions by mass-to-charge ratio.[5] | Detection of nuclear spin properties in a magnetic field.[5] |
| Information | Provides the distribution of isotopologues (M, M+1, etc.).[5] | Provides positional information of the label and structural confirmation.[5] |
| Sensitivity | Very high (nanogram to picogram range).[5] | Lower (milligram range).[5] |
| Throughput | High, especially when coupled with chromatography (GC/LC).[5] | Lower, due to longer acquisition times for quantitative scans.[5] |
| Key Advantage | Excellent for quantifying overall enrichment and detecting trace isotopologues. | Unambiguous confirmation of label position and molecular structure. |
Application Spotlight: Isotope Dilution Mass Spectrometry (IDMS)
The most prominent use of this compound is as an internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). This technique provides highly accurate and precise quantification of the unlabeled analyte in complex matrices like environmental samples or biological fluids.[9][10]
The principle of IDMS is that the stable isotope-labeled standard is chemically identical to the analyte of interest.[11] Therefore, it behaves identically during sample preparation, extraction, and chromatographic separation, effectively correcting for any sample loss or matrix-induced signal suppression/enhancement.[10] ¹³C-labeled standards are often preferred over deuterated (²H) standards because they tend to co-elute perfectly with the analyte, whereas deuterium labeling can sometimes cause a slight shift in retention time.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chiron.no [chiron.no]
- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Stable Isotope Labeling with Aniline-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Labeling with Aniline-¹³C₆
Stable Isotope Labeling (SIL) is a powerful and indispensable technique in modern scientific research, enabling the tracing of molecules through complex biological and chemical systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can differentiate and quantify metabolites, proteins, and other compounds with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This approach provides unparalleled insights into metabolic pathways, pharmacokinetic properties of drugs, and the dynamics of cellular processes.[1][2]
Aniline-¹³C₆ is a stable isotope-labeled variant of aniline where all six carbon atoms in the benzene ring are replaced with the ¹³C isotope.[3] This uniform labeling provides a distinct mass shift of +6 Daltons compared to its unlabeled counterpart, making it an excellent tracer and internal standard for a wide array of applications.[4] Its utility spans from fundamental metabolic research and environmental analysis to critical stages of drug discovery and development.[4][5] Aniline and its derivatives are key components in many biologically active molecules, including pharmaceuticals, making Aniline-¹³C₆ a vital tool for understanding their metabolic fate, efficacy, and potential toxicity.[5][6]
This guide provides an in-depth overview of the core principles, experimental protocols, and key applications of Aniline-¹³C₆ in research and drug development.
Core Applications of Aniline-¹³C₆
Metabolic Pathway Tracing
Aniline-¹³C₆ serves as a precursor for the synthesis of other isotopically labeled compounds, such as tryptophan and indole derivatives.[3] When introduced into a biological system, the ¹³C-labeled aniline core can be traced through various biotransformation pathways.[3][4] This allows researchers to:
-
Elucidate Metabolic Networks: By monitoring the incorporation of the ¹³C label into downstream metabolites, scientists can map and quantify the flow (flux) of molecules through specific metabolic pathways.[3][7]
-
Identify Novel Metabolites: The distinct isotopic signature helps in the discovery and identification of previously unknown metabolites of aniline-containing compounds.[8]
-
Study Biotransformation: It is applied in metabolic studies to understand the biotransformation of aromatic amines.[4]
Internal Standard for Quantitative Analysis
In quantitative bioanalysis, particularly using mass spectrometry, Aniline-¹³C₆ is an ideal internal standard.[5] Its chemical and physical properties are nearly identical to unlabeled aniline, meaning it behaves similarly during sample preparation, chromatography, and ionization.[5] However, its higher mass allows it to be distinguished from the endogenous analyte.[5] This application is crucial for:
-
Accurate Quantification: It corrects for variations in sample extraction, matrix effects, and instrument response, ensuring precise and reliable concentration measurements.[5]
-
Pharmacokinetic Studies: Essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) profiles of aniline-containing drugs.
-
Environmental Monitoring: Used as a labeled reference standard for the analysis of aniline in environmental samples.[4]
Drug Metabolism and Toxicology
The aniline moiety is present in many pharmaceutical compounds but can be associated with metabolic instability and toxicity concerns, such as the formation of reactive metabolites.[6][9] Aniline-¹³C₆ is instrumental in addressing these challenges:
-
Metabolite Identification: Synthesizing a drug candidate with a ¹³C₆-aniline core allows researchers to definitively trace the fate of that specific part of the molecule, simplifying the identification of its metabolites in complex biological samples.[5]
-
Reactive Metabolite Trapping: Helps in studies designed to trap and identify reactive electrophilic metabolites that could lead to toxicity.[9]
-
Human Metabolism Studies: Isotope-labeled aniline has been used in human studies to determine excretion kinetics and identify major metabolites, such as N-acetyl-4-aminophenol (paracetamol), providing crucial data on its biotransformation.[10]
Quantitative Data Summary
Quantitative data is essential for the effective application of Aniline-¹³C₆. The following tables summarize its key properties and relevant analytical parameters.
Table 1: Physicochemical Properties of Aniline-¹³C₆
| Property | Value | Reference |
| CAS Number | 100849-37-4 | [3] |
| Molecular Formula | ¹³C₆H₅NH₂ | [4] |
| Molecular Weight | 99.08 g/mol | [3] |
| Isotopic Purity | ≥99 atom % ¹³C | [4] |
| Chemical Purity | ≥98-99% | [11] |
| Form | Liquid | [4] |
| Boiling Point | 184 °C | [4] |
| Melting Point | -6 °C | [4] |
| Density | 1.087 g/mL at 25 °C | [4] |
| Storage Temperature | 2-8°C or Room Temperature | [4] |
Table 2: Human Metabolism & Excretion Kinetics of a Single Oral Aniline Dose
This data was obtained from a study using isotope-labeled aniline in human volunteers.[10]
| Metabolite / Compound | Percentage of Oral Dose Excreted in Urine (48h) | Elimination Half-Time (hours) | Time to Peak Concentration (hours) |
| N-acetyl-4-aminophenol (Paracetamol) | 55.7 - 68.9% | 3.4 - 4.3 | ~4 |
| Mercapturic Acid Conjugate | 2.5 - 6.1% | 4.1 - 5.5 | ~6 |
| Acetanilide | 0.14 - 0.36% | 1.3 - 1.6 | ~1 |
| Free Aniline | Minor amounts | 0.6 - 1.2 | ~1 |
Table 3: Comparison of Mass Spectrometry Techniques for ¹³C-Labeled Phenylalanine
This table summarizes findings on the precision of different MS techniques for measuring low enrichment of L-[ring-¹³C₆]phenylalanine, which is relevant to the analysis of Aniline-¹³C₆ derivatives.[12]
| Technique | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Relative Sample Size Required |
| GC/C/IRMS | 13.0% | 9.2% | 10x |
| LC/MS/MS | 1.7% | 3.2% | 1x |
| GC/MS/MS | 6.3% | 10.2% | 3.75x |
| GC/MS | 13.5% | 25.0% | 3.75x |
CV: Coefficient of Variation. Lower CV indicates higher precision. LC/MS/MS demonstrates the highest precision for this application.[12]
Experimental Protocols
The following protocols provide a detailed methodology for a typical stable isotope labeling experiment in cell culture, followed by sample preparation for mass spectrometry analysis.
Protocol 1: ¹³C Labeling in Cell Culture
This protocol outlines the steps for introducing a ¹³C-labeled substrate into cell culture to achieve isotopic steady state for metabolic flux analysis.[13]
Materials:
-
Cells of interest
-
Base cell culture medium (e.g., glucose-free DMEM)
-
¹³C-labeled tracer (e.g., a compound synthesized from Aniline-¹³C₆)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled substrates
-
Sterile Phosphate-Buffered Saline (PBS)
-
Standard cell culture equipment (incubator, flasks, plates)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to grow to the desired confluency (typically 50-70%). Ensure enough cells are plated for downstream analysis.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with the ¹³C-labeled tracer at the desired concentration. Add dFBS and other necessary supplements.
-
Adaptation (Optional but Recommended): For some cell lines, a gradual adaptation to the labeling medium may be necessary to minimize metabolic stress and achieve a true metabolic steady state.
-
Labeling: Aspirate the standard culture medium and wash the cells once with sterile PBS. Add the pre-warmed ¹³C labeling medium to the cells.
-
Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady state. This time is cell-line dependent and must be determined empirically, but is often between 18-24 hours for many mammalian cell lines.[13]
Protocol 2: Metabolite Extraction
This protocol describes how to rapidly halt metabolic activity and extract intracellular metabolites for analysis.[13]
Materials:
-
Cold quenching/extraction solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge and pre-chilled tubes
Procedure:
-
Quenching: At the end of the incubation period, quickly aspirate the labeling medium. Immediately add the ice-cold quenching/extraction solution to the culture vessel to halt all enzymatic activity.
-
Scraping: Place the culture vessel on ice and scrape the cells into the quenching solution.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., >13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for analysis. The sample can be stored at -80°C.
Protocol 3: Sample Preparation for MS Analysis (Protein Digestion)
For proteomic applications where Aniline-¹³C₆ is used to synthesize labeled amino acids that are incorporated into proteins, the proteins must be digested into peptides prior to MS analysis.[14]
Materials:
-
Lysis Buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Desalting columns (e.g., C18)
Procedure:
-
Protein Extraction: Lyse cells containing the labeled proteins and quantify the protein concentration.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the sample with formic acid and desalt the resulting peptides using a C18 column to remove salts and detergents that interfere with MS analysis.
-
Analysis: The purified, labeled peptides are now ready for LC-MS/MS analysis.
Visualizations: Pathways and Workflows
The following diagrams illustrate key processes involving stable isotope labeling with Aniline-¹³C₆.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Aniline-13C6 | 100849-37-4 [smolecule.com]
- 4. This compound 13C 99atom 100849-37-4 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. cresset-group.com [cresset-group.com]
- 7. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 10. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Aniline-13C6: A Comprehensive Technical Guide to Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and application of Aniline-13C6. Designed for professionals in research and drug development, this document summarizes critical safety data, details experimental protocols, and visualizes key workflows and metabolic pathways to ensure safe and effective use of this isotopically labeled compound.
Safety Data and Hazard Information
This compound, while a crucial tool in metabolic research, is a hazardous substance requiring strict adherence to safety protocols. The following tables summarize the key quantitative safety and physical data.
Table 1: GHS Hazard Classification and Statements
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects. |
| Carcinogenicity | 2 | H351: Suspected of causing cancer. |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Data sourced from multiple Safety Data Sheets.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | ¹³C₆H₅NH₂ |
| Molecular Weight | 99.08 g/mol |
| Appearance | Colorless to yellowish or brownish oily liquid |
| Odor | Musty, fishy odor |
| Melting Point | -6 °C |
| Boiling Point | 184 °C |
| Flash Point | 70 °C (158 °F) - closed cup |
| Density | 1.087 g/mL at 25 °C |
| Solubility | Slightly soluble in water; miscible with most organic solvents. |
Data sourced from multiple Safety Data Sheets and chemical databases.
Table 3: Exposure Limits
| Agency | Limit | Value | Notes |
| OSHA (PEL) | 8-hour TWA | 5 ppm (19 mg/m³) | Skin notation |
| ACGIH (TLV) | 8-hour TWA | 2 ppm (7.6 mg/m³) | Skin notation |
| NIOSH (REL) | Up to 10-hour TWA | Reduce exposure to lowest feasible concentration | Potential occupational carcinogen |
| IDLH | Immediately Dangerous to Life or Health | 100 ppm |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health. Data sourced from OSHA, ACGIH, and NIOSH.
Safe Handling and Storage
Proper handling and storage of this compound are paramount to ensure the safety of laboratory personnel.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood or a glove box.
-
Eye Protection: Wear tight-fitting safety goggles and/or a full-face shield.
-
Skin Protection: Wear impervious protective clothing, including a lab coat, apron, or coveralls. Gloves are mandatory; butyl rubber or Viton gloves are recommended for prolonged contact. Nitrile gloves may be suitable for short-term use but should be checked for compatibility.
-
Respiratory Protection: If working outside of a fume hood or in case of insufficient ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Keep containers tightly closed and properly labeled.
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.
-
Protect from moisture and light.
Spill and Emergency Procedures
-
Small Spills: In case of a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). The contaminated material should be collected in a sealed container for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the area immediately and contact emergency services.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analysis and as a tracer in metabolic studies. Below is a representative protocol for its use as an internal standard in the quantification of aniline in a biological matrix by LC-MS/MS.
Protocol: Quantification of Aniline in Urine using this compound as an Internal Standard by LC-MS/MS
This protocol is based on methodologies for the analysis of small molecules in biological fluids.
1. Materials and Reagents:
-
Aniline (unlabeled standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Urine samples (control and study samples)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve aniline and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of unlabeled aniline by serial dilution of the primary stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v).
3. Sample Preparation:
-
Thaw urine samples to room temperature and vortex to mix.
-
To 1 mL of each urine sample (including calibration standards and quality controls prepared in control urine), add a fixed amount of the this compound internal standard working solution.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Condition the SPE cartridge with methanol followed by deionized water. Load the sample, wash with a weak organic solvent, and elute the aniline and this compound with a stronger organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate aniline from matrix components.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Aniline: Determine the precursor ion (e.g., m/z 94) and a suitable product ion.
-
This compound: Determine the precursor ion (e.g., m/z 100) and a corresponding product ion.
-
-
Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of aniline to this compound against the concentration of the aniline standards.
-
Determine the concentration of aniline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Pathway of Aniline
In humans, aniline undergoes extensive metabolism primarily in the liver. A study involving the oral administration of isotope-labeled aniline to human volunteers identified several key metabolites.[1][2][3] The major metabolic pathway involves N-acetylation and hydroxylation, followed by conjugation for excretion.[1][2][3]
The primary metabolite is N-acetyl-4-aminophenol (acetaminophen), which is formed after enzymatic hydrolysis of its glucuronide and sulfate conjugates.[1][2][3] This indicates that aniline is first hydroxylated to 4-aminophenol, which is then N-acetylated. Another significant metabolite is the mercapturic acid conjugate of N-acetyl-4-aminophenol.[1][2][3] Minor metabolites include acetanilide and free aniline.[1][2][3]
This guide is intended to provide a comprehensive overview for the safe and effective use of this compound. Always refer to the most current Safety Data Sheet provided by the manufacturer and follow all institutional safety guidelines.
References
physical properties of Aniline-13C6 liquid
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.
Core Physical Properties of Aniline-13C6
This compound is the isotopically labeled form of aniline where all six carbon atoms in the benzene ring are the carbon-13 isotope. This labeling is crucial for its use in metabolic studies, environmental analysis, and as an internal standard in mass spectrometry, where the mass shift allows for clear differentiation from its naturally occurring counterpart. While isotopic labeling results in a higher molecular weight, the macroscopic physical properties are generally very similar to those of unlabeled aniline.
Data Presentation: Physical Properties
The following tables summarize the key physical properties of this compound and, for comparison, unlabeled Aniline.
Table 1: Physical Properties of this compound Liquid
| Property | Value | Conditions |
| Boiling Point | 184 °C | at standard atmospheric pressure |
| Melting Point | -6 °C | |
| Density | 1.087 g/mL | at 25 °C[1] |
| Refractive Index | 1.586 | at 20 °C, sodium D-line (589 nm) |
Table 2: Physical Properties of Unlabeled Aniline Liquid for Comparison
| Property | Value | Conditions |
| Boiling Point | 184 - 184.13 °C | at standard atmospheric pressure[2][3][4][5] |
| Melting Point | -6 to -6.3 °C | [2][3][4][5] |
| Density | 1.022 - 1.033 g/mL | at 25 °C[2] |
| Refractive Index | 1.586 | at 20 °C, sodium D-line (589 nm)[2] |
| Solubility in Water | 3.6 g/100 mL | at 20 °C[5][6] |
| General Solubility | Miscible | with alcohol, ether, and most organic solvents[4][7][8] |
The primary difference noted is the density, which is higher for this compound due to the heavier carbon-13 isotopes. Other properties such as boiling point, melting point, and refractive index are remarkably similar, as these are more dependent on intermolecular forces than on isotopic composition.
Experimental Protocols
Detailed methodologies for determining the key physical properties of liquid compounds like this compound are provided below.
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] The capillary method is a common and efficient technique for determining the boiling point of small liquid samples.[9][10]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., MelTemp)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Liquid sample (this compound)
-
Heat source (Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: Place a few milliliters of the this compound liquid into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[11][12]
-
Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing a heating liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.[11]
-
Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[10]
-
Recording the Boiling Point: Note the temperature when this rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the precise boiling point of the liquid.[9][11]
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is the mass per unit volume of a substance.[13] A straightforward method involves accurately measuring the mass of a known volume of the liquid.
Apparatus:
-
Digital balance (accurate to at least 0.01 g)
-
Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle) for higher accuracy
-
Liquid sample (this compound)
-
Thermometer
Procedure:
-
Mass of Empty Container: Place the clean, dry graduated cylinder or pycnometer on the digital balance and tare it, or record its empty mass (m1).[14][15]
-
Measure Volume: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). For a pycnometer, fill it completely. Record the exact volume (V).
-
Measure Mass of Liquid: Place the container with the liquid back on the balance and record the total mass (m2).
-
Calculate Mass of Liquid: The mass of the liquid (m) is calculated by subtracting the empty container's mass from the total mass (m = m2 - m1).[16]
-
Calculate Density: Use the formula ρ = m / V to calculate the density.[14]
-
Temperature Control: Record the temperature of the liquid, as density is temperature-dependent.[13] For best results, perform the measurement in a temperature-controlled environment and repeat the procedure multiple times to obtain an average value.[14][17]
Determination of Refractive Index (Abbe Refractometer Method)
The refractive index measures how light propagates through a substance and is a characteristic property.[18] The Abbe refractometer is a standard instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Light source (typically a sodium lamp)
-
Liquid sample (this compound)
-
Dropper or pipette
-
Lens cleaning tissue and ethanol
Procedure:
-
Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Open the prism of the refractometer. Using a dropper, place a few drops of this compound onto the surface of the lower prism.
-
Prism Closure: Close the prisms firmly. The liquid will spread into a thin film between them.
-
Measurement: Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
Reading the Value: Read the refractive index value from the instrument's scale. Most refractometers also have a temperature display, which should be recorded.
-
Temperature Correction: If the measurement temperature is not 20°C, a correction factor may be applied.[18]
-
Cleaning: After the measurement, clean the prism surfaces thoroughly with ethanol and a soft lens tissue.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the boiling point of this compound using the capillary method.
Workflow for Boiling Point Determination via Capillary Method.
References
- 1. This compound 13C 99atom 100849-37-4 [sigmaaldrich.com]
- 2. Aniline-15N 15N 98atom 7022-92-6 [sigmaaldrich.com]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. Aniline, 99.8%, pure | Fisher Scientific [fishersci.ca]
- 7. camachem.com [camachem.com]
- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 16. wjec.co.uk [wjec.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. athabascau.ca [athabascau.ca]
Methodological & Application
Application Notes and Protocols for the Use of Aniline-¹³C₆ as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, the accuracy and precision of measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, effectively mitigating matrix effects and variations in sample processing.[1][2] Aniline-¹³C₆, a stable isotope-labeled analog of aniline, serves as an ideal internal standard for the quantification of aniline in various matrices, including environmental, biological, and industrial samples.[3] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring co-elution and similar ionization behavior, which allows for reliable correction of analytical variability.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of Aniline-¹³C₆ as an internal standard in mass spectrometry-based quantification of aniline.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. Because the stable isotope-labeled internal standard (SIL-IS) is chemically identical to the native analyte, it experiences the same effects during sample preparation, chromatographic separation, and ionization in the mass spectrometer. Consequently, the ratio of the mass spectrometry signal of the native analyte to that of the SIL-IS remains constant, enabling precise quantification even in complex matrices.[1]
Aniline-¹³C₆ is an excellent choice for an internal standard in aniline analysis due to the following reasons:
-
Chemical and Physical Similarity: Being isotopically labeled, it behaves almost identically to aniline during extraction, chromatography, and ionization.[1][2]
-
Mass Difference: The six ¹³C atoms provide a clear mass shift of 6 Da, allowing for easy differentiation from the native aniline by the mass spectrometer without significant isotopic overlap.
-
Co-elution: It co-elutes with aniline under typical chromatographic conditions, ensuring that any matrix effects are experienced by both the analyte and the internal standard simultaneously.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance that can be expected when using a stable isotope-labeled internal standard like Aniline-¹³C₆ for the quantification of aniline. The data is compiled from various studies on aniline analysis, demonstrating the robustness of the isotope dilution technique.
Table 1: LC-MS/MS Method Performance for Aniline Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 2.0 µg/L | [3][4] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.016 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.05 µg/L | [3] |
| Recovery | 99.0 - 102% | [4] |
| Precision (RSD) | 3.2 - 7.7% | [3][4] |
Table 2: GC-MS Method Performance for Aniline Quantification in Soil
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 20 µg/mL | [5] |
| Correlation Coefficient (r²) | 0.999 | [5] |
| Limit of Quantification (LOQ) | 0.04 mg/kg | [5] |
| Recovery | 76 - 98% | [5] |
| Precision (Intra-day RSD) | 2.0 - 6.9% | [5] |
| Precision (Inter-day RSD) | 3.1 - 7.5% | [5] |
Experimental Protocols
The following are generalized protocols for the quantification of aniline in water and soil samples using Aniline-¹³C₆ as an internal standard. These should be considered as a starting point and may require optimization for specific matrices and instrumentation.
Protocol 1: Quantification of Aniline in Environmental Water by LC-MS/MS
This protocol is adapted from a method using a deuterated aniline surrogate for the analysis of environmental water samples.[3][4]
1. Materials and Reagents
-
Aniline standard (≥99.5% purity)
-
Aniline-¹³C₆ internal standard (≥99% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample collection vials
2. Preparation of Standard Solutions
-
Aniline Stock Solution (1000 mg/L): Accurately weigh 100 mg of aniline and dissolve it in 100 mL of methanol.
-
Aniline-¹³C₆ Internal Standard Stock Solution (100 mg/L): Accurately weigh 10 mg of Aniline-¹³C₆ and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the aniline stock solution with methanol to cover the desired calibration range (e.g., 0.5 to 20 µg/L).
-
Internal Standard Spiking Solution (1 µg/L): Dilute the Aniline-¹³C₆ stock solution with methanol.
3. Sample Preparation
-
Collect water samples in appropriate containers.
-
For each sample, transfer a 10 mL aliquot into a clean vial.
-
Add a precise volume of the Aniline-¹³C₆ internal standard spiking solution to each sample, calibrator, and quality control sample to achieve a final concentration of, for example, 100 ng/L.
-
Vortex mix for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate aniline from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Aniline: Precursor ion (Q1) m/z 94.1 → Product ion (Q3) m/z 77.1
-
Aniline-¹³C₆: Precursor ion (Q1) m/z 100.1 → Product ion (Q3) m/z 83.1
-
Note: These transitions should be optimized on the specific instrument used.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of aniline to Aniline-¹³C₆ against the concentration of the aniline calibration standards.
-
Quantify the aniline concentration in the samples using the regression equation from the calibration curve.
Protocol 2: Quantification of Aniline in Soil by GC-MS
This protocol is based on a general method for the determination of aniline in soil.[5]
1. Materials and Reagents
-
Aniline standard (≥99.5% purity)
-
Aniline-¹³C₆ internal standard (≥99% isotopic purity)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Acetone (GC grade)
-
Sodium sulfate (anhydrous)
2. Preparation of Standard Solutions
-
Prepare stock and working standard solutions of aniline and Aniline-¹³C₆ in a suitable solvent such as methanol or dichloromethane, similar to the LC-MS/MS protocol.
3. Sample Preparation
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add a precise volume of the Aniline-¹³C₆ internal standard solution to achieve a known concentration in the final extract.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction step with another 20 mL of the solvent mixture.
-
Combine the supernatants and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer to an autosampler vial for GC-MS analysis.
4. GC-MS Analysis
-
GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode.
-
Oven Temperature Program: 60°C (hold for 2 min), ramp to 130°C at 5°C/min, then ramp to 300°C at 30°C/min (hold for 4 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM) ions:
-
Aniline: m/z 93, 77
-
Aniline-¹³C₆: m/z 99, 83
-
Note: These ions should be confirmed by analyzing a standard.
-
5. Data Analysis
-
Similar to the LC-MS/MS protocol, construct a calibration curve using the peak area ratio of aniline to Aniline-¹³C₆ and quantify the aniline concentration in the soil samples.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of aniline using Aniline-¹³C₆ as an internal standard.
Caption: General workflow for aniline quantification using Aniline-¹³C₆.
Logical Relationship of Internal Standard Method
The diagram below illustrates the principle of using an internal standard to correct for analytical variability.
Caption: Principle of internal standard correction for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
Application Notes and Protocols for Quantitative Proteomics Using Aniline-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance and its dynamic changes in response to various stimuli or disease states. While several methods exist for quantitative proteomics, this document focuses on a specialized chemical labeling technique utilizing Aniline-¹³C₆ for the quantitative analysis of N-linked glycans, a key post-translational modification involved in a myriad of cellular processes.
This method, known as Glycan Reductive Isotope Labeling (GRIL), offers a robust and accurate approach for the relative quantification of N-glycans from different biological samples.[1] The core principle involves the enzymatic or chemical release of N-glycans from glycoproteins, followed by derivatization of their reducing ends with either natural abundance aniline (¹²C₆) or a stable isotope-labeled variant, Aniline-¹³C₆.[1][2][3] The 6-Dalton mass difference introduced by the isotopic labels allows for the direct comparison and relative quantification of glycan abundances from two different samples when analyzed by mass spectrometry.[1][4] This technique is particularly valuable for biomarker discovery and for elucidating the roles of glycosylation in health and disease.
Applications in Research and Drug Development
The quantitative analysis of N-glycans using Aniline-¹³C₆ labeling has significant applications in various research areas:
-
Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases, including cancer.[5] This method can be used to identify specific N-glycan structures that are differentially expressed between healthy and diseased states, paving the way for novel diagnostic and prognostic biomarkers.
-
Drug Development: Understanding how a drug candidate affects glycosylation patterns can provide insights into its mechanism of action and potential off-target effects. This technique can be employed to monitor changes in the glycome of cells or tissues upon drug treatment.
-
Cell Signaling and Biology: Glycosylation plays a crucial role in cell-cell recognition, cell adhesion, and receptor signaling. By quantifying changes in specific N-glycans, researchers can unravel the intricate roles of glycosylation in fundamental biological processes.
-
Characterization of Biotherapeutics: For protein-based drugs, such as monoclonal antibodies, the glycosylation profile is a critical quality attribute that affects efficacy and immunogenicity. Aniline-¹³C₆ labeling can be used for the detailed characterization and quality control of these biotherapeutics.
Experimental Workflow
The overall experimental workflow for quantitative N-glycoproteomics using Aniline-¹³C₆ is a multi-step process that begins with sample preparation and culminates in data analysis.
Signaling Pathway Analysis
Changes in N-glycosylation can profoundly impact cell signaling pathways. For instance, the glycosylation of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), can modulate their activity and downstream signaling. The diagram below illustrates a simplified representation of the EGFR signaling pathway, highlighting the potential influence of N-glycosylation.
Experimental Protocols
Protocol 1: Release of N-linked Glycans from Glycoproteins
This protocol describes the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).
Materials:
-
Glycoprotein sample (e.g., purified protein, cell lysate, or serum)
-
Denaturation Buffer: 5% SDS, 100 mM β-mercaptoethanol
-
NP-40 (10% solution)
-
PNGase F (Glycerol-free)
-
5x PBS Buffer (pH 7.4)
-
Water, HPLC-grade
Procedure:
-
To 20-100 µg of glycoprotein in a microfuge tube, add Denaturation Buffer to a final concentration of 0.5% SDS and 10 mM β-mercaptoethanol.
-
Incubate the sample at 95°C for 5 minutes to denature the protein.
-
Allow the sample to cool to room temperature.
-
Add NP-40 to a final concentration of 1% to sequester the SDS.
-
Add 5x PBS to a final 1x concentration.
-
Add 1-5 µL of PNGase F to the reaction mixture.
-
Incubate the reaction at 37°C for 12-18 hours to release the N-glycans.
-
After incubation, the released glycans can be separated from the protein/peptide fraction by solid-phase extraction (SPE) using a C18 cartridge.
Protocol 2: Reductive Amination Labeling of N-Glycans with Aniline-¹²C₆/¹³C₆
This protocol details the labeling of released N-glycans with either ¹²C₆-aniline or ¹³C₆-aniline.[1]
Materials:
-
Dried N-glycan samples from two different conditions (Sample A and Sample B)
-
¹²C₆-Aniline
-
¹³C₆-Aniline
-
Labeling Solution: 1 M Sodium cyanoborohydride (NaCNBH₃) in 7:3 (v/v) DMSO:acetic acid. Prepare this solution fresh.
-
DMSO
-
Acetic Acid
Procedure:
-
To the dried N-glycan sample from Sample A, add 25 µL of ¹²C₆-aniline and 25 µL of freshly prepared Labeling Solution.
-
To the dried N-glycan sample from Sample B, add 25 µL of ¹³C₆-aniline and 25 µL of freshly prepared Labeling Solution.
-
Seal the tubes tightly and incubate at 65°C for 2 hours.[1]
-
After incubation, cool the reaction mixtures to room temperature.
-
Combine the ¹²C₆- and ¹³C₆-labeled samples in a 1:1 ratio.
-
Dry the combined sample under vacuum.
-
The labeled glycans are now ready for purification.
Protocol 3: Purification of Labeled N-Glycans
This protocol describes the purification of the aniline-labeled glycans to remove excess labeling reagents.
Materials:
-
Dried labeled glycan sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
-
Wash Solution 1: 5% Acetonitrile in water
-
Elution Solution: 50% Acetonitrile in water with 0.1% Formic Acid
-
Water, HPLC-grade
Procedure:
-
Resuspend the dried labeled glycan sample in a small volume of water.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the resuspended sample onto the conditioned cartridge.
-
Wash the cartridge with Wash Solution 1 to remove excess aniline and other hydrophilic contaminants.
-
Elute the labeled glycans with the Elution Solution.
-
Dry the eluted sample under vacuum.
-
The purified, labeled glycans are now ready for mass spectrometry analysis.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis is typically presented in a tabular format, allowing for easy comparison of the relative abundance of different N-glycans between the two samples. The table below shows a representative example of such data.
| Glycan Composition | [M+H]⁺ (¹²C₆-labeled) | [M+H]⁺ (¹³C₆-labeled) | Ratio (¹³C₆/¹²C₆) | Regulation |
| Hex₅HexNAc₄ | 1663.6 | 1669.6 | 1.05 | No Change |
| Hex₅HexNAc₄Fuc₁ | 1809.7 | 1815.7 | 2.10 | Up-regulated |
| Hex₅HexNAc₄NeuAc₁ | 1954.7 | 1960.7 | 0.48 | Down-regulated |
| Hex₆HexNAc₅ | 2028.8 | 2034.8 | 0.98 | No Change |
| Hex₆HexNAc₅Fuc₁ | 2174.8 | 2180.8 | 1.85 | Up-regulated |
Hex: Hexose, HexNAc: N-acetylhexosamine, Fuc: Fucose, NeuAc: N-acetylneuraminic acid (sialic acid)
Data Analysis and Interpretation
The raw data from the mass spectrometer is processed using specialized software to identify the paired ¹²C₆- and ¹³C₆-labeled glycan peaks and calculate their intensity ratios.[1] This ratio directly reflects the relative abundance of each glycan in the two samples. A ratio greater than 1 indicates up-regulation in the sample labeled with Aniline-¹³C₆, while a ratio less than 1 indicates down-regulation. Statistical analysis is then performed to determine the significance of the observed changes.
The logical flow of data analysis is depicted in the following diagram:
Conclusion
Quantitative N-glycoproteomics using Aniline-¹³C₆ labeling is a powerful technique for researchers, scientists, and drug development professionals. It provides a robust and accurate method for the relative quantification of N-glycans, enabling a deeper understanding of the roles of glycosylation in health and disease. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for the successful implementation of this valuable methodology.
References
- 1. GLYCAN REDUCTIVE ISOTOPE LABELING (GRIL) FOR QUANTITATIVE GLYCOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Tandem mass spectrometry of isomeric aniline-labeled N-glycans separated on porous graphitic carbon: Revealing the attachment position of terminal sialic acids and structures of neutral glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative N-glycoproteomics using stable isotopic diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolite Quantification Using Aniline-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in metabolomics for the accurate quantification of metabolites in complex biological samples. Aniline-13C6, a stable isotope-labeled aromatic amine, serves as a versatile reagent in this field. Its primary applications include acting as an internal standard and as a derivatization agent to enhance the analytical properties of specific classes of metabolites, particularly those containing carbonyl and carboxyl groups.
The incorporation of a 13C6-labeled aniline tag allows for the precise and accurate quantification of endogenous metabolites through isotope dilution mass spectrometry. The labeled internal standard co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.[1][2] Furthermore, derivatization with aniline improves the chromatographic retention and ionization efficiency of otherwise difficult-to-analyze metabolites.
These application notes provide detailed protocols for two distinct applications of this compound in metabolite quantification:
-
Quantification of Short-Chain Fatty Acids (SCFAs) in Biological Matrices: A robust method for the analysis of SCFAs, which are key microbial metabolites, using 12C- and 13C-aniline derivatization.[1]
-
Quantification of Pentose Phosphate Pathway (PPP) Intermediates: A targeted approach for the absolute quantification of key sugar phosphates in the PPP, a crucial pathway in cellular metabolism.
Application 1: Quantification of Short-Chain Fatty Acids (SCFAs)
Short-chain fatty acids are critical signaling molecules produced by the gut microbiota and play a significant role in host health and disease. Their quantification is essential for understanding the interplay between the microbiome and the host.
Quantitative Data
The following table presents representative data for the concentration of nine SCFAs quantified in healthy infant stool samples using a 12C-/13C-aniline derivatization LC-MS/MS method, as described by Chan et al. (2017).[1]
| Metabolite | Mean Concentration (μg/g of stool) | Standard Deviation (μg/g of stool) |
| Acetic acid | 3450 | 1520 |
| Propionic acid | 890 | 540 |
| Butyric acid | 650 | 430 |
| Isobutyric acid | 85 | 60 |
| Valeric acid | 110 | 80 |
| Isovaleric acid | 120 | 90 |
| 2-Methylbutyric acid | 40 | 30 |
| Caproic acid | 95 | 75 |
| 4-Methylvaleric acid | 15 | 10 |
Experimental Protocol: SCFA Quantification
This protocol is adapted from the validated method developed by Chan et al. (2017) for the quantification of SCFAs in human stool.[1]
1. Sample Preparation
-
Homogenize 100 mg of stool sample with 1 mL of ice-cold water.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and store it at -80°C until derivatization.
2. Preparation of Internal Standard (IS) Stock Solution
-
Prepare a stock solution of 13C6-aniline in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working IS solution by diluting the stock solution to 10 µg/mL with acetonitrile.
3. Derivatization Procedure
-
To 100 µL of the stool extract supernatant, add 20 µL of the 13C6-aniline working IS solution.
-
Add 50 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (10 mg/mL in water).
-
Add 50 µL of pyridine.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
After incubation, add 50 µL of 0.1 M HCl to quench the reaction.
-
Centrifuge at 16,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity LC system or equivalent.[3]
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each 12C- and 13C-aniline derivatized SCFA.
5. Data Analysis
-
Quantify the endogenous 12C-aniline derivatized SCFAs by calculating the peak area ratio relative to their corresponding 13C6-aniline labeled internal standards.
-
Generate a calibration curve using a series of known concentrations of unlabeled SCFA standards derivatized with 12C-aniline and spiked with a fixed concentration of the 13C6-aniline labeled internal standard mix.
Workflow Diagram
References
- 1. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine-reactive isobaric tagging reagents: requirements for absolute quantification of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Flux Analysis with Aniline-13C6 Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as 13C, has become the gold standard for elucidating the complex network of cellular metabolism.[1][2] 13C-Metabolic Flux Analysis (13C-MFA) offers a detailed view of cellular physiology, providing insights into nutrient utilization, pathway activity, and the biosynthesis of key metabolites.[1][3] This information is invaluable for metabolic engineering, understanding disease states, and the development of novel therapeutics.
Aniline, an important industrial chemical, is a precursor in the synthesis of various products, including polyurethane foam, agricultural chemicals, and pharmaceuticals like paracetamol (acetaminophen).[4] Given its widespread use and potential for human exposure, understanding its metabolic fate is crucial for assessing its toxicological profile and impact on cellular metabolism. The carcinogenicity of aniline is thought to be linked to its metabolic activation to N-hydroxyaniline, which can form DNA adducts.[5]
This document provides detailed application notes and protocols for utilizing Aniline-1,2,3,4,5,6-13C6 (Aniline-13C6) as a tracer in metabolic flux analysis studies. By tracing the incorporation of the 13C-labeled aniline backbone into downstream metabolites, researchers can quantitatively track its metabolic pathways and assess its influence on central carbon metabolism. This approach is particularly relevant for drug development professionals studying the metabolism and potential toxicity of aniline-containing drug candidates.
Principle of the Method
The core principle of 13C-MFA is that the isotopic labeling patterns of downstream metabolites are a direct result of the underlying metabolic fluxes.[1] When cells are cultured in the presence of this compound, the labeled carbon atoms are incorporated into various metabolic intermediates and end-products through a series of enzymatic reactions. By measuring the mass isotopomer distributions (MIDs) of these metabolites using analytical techniques like mass spectrometry (MS), it is possible to deduce the rates of the reactions that produced them.[2]
The primary metabolic routes for aniline in mammalian systems involve N-acetylation, C-hydroxylation, and N-oxidation.[6][7] The major metabolite is often N-acetyl-4-aminophenol (paracetamol), which can be further conjugated and excreted.[8][9] By using a fully labeled this compound tracer, all six carbon atoms of the aromatic ring are labeled, allowing for the unambiguous tracking of the aniline backbone through these biotransformation pathways. Furthermore, potential ring-cleavage products and their subsequent entry into central carbon metabolism can be monitored.
Experimental Workflow
A typical 13C-MFA experiment using an this compound tracer involves a series of well-defined steps, from initial cell culture to final data analysis. The overall workflow is depicted below.
Protocols
I. Cell Culture and this compound Labeling
This protocol is designed for adherent mammalian cell lines, such as HepG2 (human liver cancer cell line), which are commonly used for metabolism studies.
Materials:
-
Adherent mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Aniline-1,2,3,4,5,6-13C6 (sterile, cell-culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Cell Growth: Culture the cells in complete medium for 24-48 hours to allow for attachment and exponential growth.
-
Tracer Introduction: Prepare fresh culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically but can range from 10 to 100 µM.
-
Isotopic Labeling: Aspirate the old medium from the cells, wash once with sterile PBS, and then add the this compound containing medium.
-
Steady-State Achievement: Incubate the cells for a sufficient duration to approach isotopic steady state. This is typically equivalent to at least two to three cell doubling times. For xenobiotic metabolism, a shorter time course (e.g., 2, 6, 12, 24 hours) may be more appropriate to capture the dynamics of biotransformation.
II. Metabolite Extraction
Rapid quenching of metabolic activity is crucial for accurate measurements.
Materials:
-
Cold quenching solution (e.g., 80% methanol at -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching: Place the 6-well plate on dry ice. Aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
III. LC-MS/MS Analysis
This is a general protocol for the analysis of aniline and its metabolites. The specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Procedure:
-
Chromatographic Separation: Inject the metabolite extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.
-
Data Acquisition: Use a scheduled multiple reaction monitoring (MRM) method to quantify the different isotopologues of aniline and its expected metabolites. The transitions for the 13C-labeled compounds will be shifted by +6 m/z for each molecule containing the intact aniline ring.
-
Data Analysis: Integrate the peak areas for each mass isotopologue to determine the Mass Isotopomer Distribution (MID).
Data Presentation
The quantitative data obtained from 13C-MFA experiments can be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Mass Isotopomer Distributions of Aniline and its Metabolites in HepG2 Cells after 24h Incubation with this compound.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Aniline | 2.3 | 0.1 | 0.0 | 0.0 | 0.0 | 0.0 | 97.6 |
| Acetanilide | 3.1 | 0.2 | 0.1 | 0.0 | 0.0 | 0.0 | 96.6 |
| p-Aminophenol | 4.5 | 0.3 | 0.1 | 0.0 | 0.0 | 0.0 | 95.1 |
| N-acetyl-p-aminophenol | 5.2 | 0.4 | 0.2 | 0.1 | 0.0 | 0.0 | 94.1 |
Note: M+n represents the isotopologue with 'n' 13C atoms. The data is hypothetical and serves as an example.
Table 2: Kinetic Parameters of Aniline Metabolism in Mouse Liver Microsomes.
| Parameter | Value |
| Km for aniline 4-hydroxylase | 0.52 mM |
| Vmax for aniline 4-hydroxylase | 2.90 ± 0.64 nmol min-1 mg protein-1 |
Data adapted from a study on aniline metabolism in mouse liver microsomes.[7]
Table 3: Urinary Excretion of Aniline Metabolites in Humans after a Single Oral Dose.
| Metabolite | % of Oral Dose Excreted (48h) | Elimination Half-life (h) |
| N-acetyl-4-aminophenol | 55.7 - 68.9 | 3.4 - 4.3 |
| Mercapturic acid conjugate | 2.5 - 6.1 | 4.1 - 5.5 |
| Acetanilide | 0.14 - 0.36 | 1.3 - 1.6 |
| Free Aniline | < 0.1 | 0.6 - 1.2 |
Data from a study on human metabolism of isotope-labeled aniline.[8][9]
Aniline Metabolic Pathway
The metabolism of aniline in mammals primarily occurs in the liver and involves several key transformations. The initial steps are hydroxylation of the aromatic ring and N-acetylation of the amino group. These reactions are followed by conjugation with sulfate or glucuronic acid to facilitate excretion. A minor but toxicologically significant pathway is N-oxidation, which can lead to the formation of reactive metabolites.
Concluding Remarks
The use of this compound as a tracer in metabolic flux analysis provides a powerful tool for quantitatively assessing the biotransformation of aniline and its impact on cellular metabolism. The protocols and application notes presented here offer a framework for researchers in drug development and toxicology to design and execute robust 13C-MFA studies. By carefully tracing the fate of the 13C-labeled aniline, a deeper understanding of its metabolic pathways, bioactivation, and detoxification mechanisms can be achieved, ultimately contributing to a more comprehensive safety assessment of aniline and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. gov.uk [gov.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human metabolism and excretion kinetics of aniline after a single oral dose | Semantic Scholar [semanticscholar.org]
Application Notes: High-Accuracy Analysis of Aniline in Environmental Samples Using Aniline-¹³C₆ Isotope Dilution
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 苯胺-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 5. Aniline-13C6 13C 99atom 100849-37-4 [sigmaaldrich.com]
- 6. Buy this compound | 100849-37-4 [smolecule.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. [Determination of aniline in water and fish by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Aniline in Soil by ASE/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
Application Notes and Protocols for Aniline-13C6 in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Aniline-13C6 in pharmaceutical development studies. The focus is on its application in bioanalytical method development and validation, pharmacokinetic (PK) analysis, and metabolic fate studies of aniline-containing drug candidates.
Application in Bioanalytical Method Validation and Pharmacokinetic Analysis
This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of aniline-containing active pharmaceutical ingredients (APIs) and their metabolites in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly enhances accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][2][3]
Protocol: Bioanalytical Method for the Quantification of [Hypothetical Drug: Anilopride] in Human Plasma using this compound as an Internal Standard
This protocol describes a validated LC-MS/MS method for the determination of Anilopride, a hypothetical aniline-containing drug, in human plasma.
1.1. Materials and Reagents
-
Anilopride analytical standard
-
This compound (as a surrogate internal standard for Anilopride-13C6)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v) and inject into the LC-MS/MS system.
1.3. LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Anilopride MRM Transition | [M+H]⁺ > [Fragment ion]⁺ (e.g., 250.1 > 120.1) |
| This compound MRM Transition | 100.1 > 77.1 |
| Gas Temperature | 320°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 50 psi |
| Capillary Voltage | 3000 V |
1.4. Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of acceptance criteria and typical results is provided below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | < 8% |
| Stability | Freeze-thaw, bench-top, long-term, and post-preparative stability within ±15% of nominal | Meets criteria |
Experimental Workflow for Bioanalytical Method Development and Validation
Application in Metabolic Fate Studies
This compound is a valuable tool for tracing the metabolic fate of aniline-containing drug candidates. By incorporating the 13C-labeled aniline moiety into the drug molecule during synthesis, researchers can readily distinguish drug-related metabolites from endogenous compounds in complex biological matrices using mass spectrometry.
A significant metabolic pathway for aniline in humans is its conversion to N-acetyl-4-aminophenol (acetaminophen).[4] This occurs through N-acetylation and subsequent hydroxylation. Understanding this pathway is crucial, as the formation of reactive metabolites can have toxicological implications.
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of a hypothetical aniline-containing drug, Anilopride, and identify its primary metabolites using this compound labeled Anilopride (Anilopride-13C6).
2.1. Materials and Reagents
-
Anilopride-13C6
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (with 0.1% formic acid) for quenching
-
Control compounds (e.g., a high-clearance and a low-clearance drug)
2.2. Experimental Procedure
-
Pre-warm a solution of HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.
-
In separate tubes, add Anilopride-13C6 (final concentration 1 µM) to the pre-warmed HLM solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Anilopride-13C6 and to identify metabolites.
2.3. Data Analysis
-
The metabolic stability is determined by the rate of disappearance of the parent drug, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint).
-
Metabolite identification is performed by searching for expected mass shifts and characteristic isotopic patterns from the 13C6-label.
2.4. Human Metabolic Pathway of Aniline to Acetaminophen
Summary of Quantitative Data
The following tables summarize typical quantitative data obtained in the described protocols.
Table 1: LC-MS/MS Parameters for Aniline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aniline | 94.1 | 77.1 | 15 |
| This compound | 100.1 | 77.1 | 15 |
Table 2: Human Pharmacokinetic Parameters of Aniline Metabolites after a Single Oral Dose of Isotope-Labeled Aniline[4]
| Metabolite | Elimination Half-life (h) | Time to Max. Concentration (h) | % of Oral Dose Excreted in Urine (48h) |
| N-acetyl-4-aminophenol | 3.4 - 4.3 | ~4 | 55.7 - 68.9 |
| Mercapturic acid conjugate | 4.1 - 5.5 | ~6 | 2.5 - 6.1 |
| Acetanilide | 1.3 - 1.6 | ~1 | 0.14 - 0.36 |
| Free Aniline | 0.6 - 1.2 | ~1 | Minor |
These application notes and protocols provide a framework for the effective use of this compound in pharmaceutical development. The specific parameters and procedures may require optimization based on the particular aniline-containing drug candidate and the analytical instrumentation available.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human metabolism and excretion kinetics of aniline after a single oral dose | Semantic Scholar [semanticscholar.org]
13C NMR Spectroscopy of Aniline-13C6: Application Notes and Protocols for Researchers and Drug Development Professionals
Aniline-13C6, a stable isotope-labeled analog of aniline, serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation and quantitative analysis. Its uniform labeling with Carbon-13 (¹³C) across all six carbon atoms of the benzene ring provides unique insights into molecular structure, dynamics, and metabolic fate, making it particularly valuable in pharmaceutical research and development.
This document provides detailed application notes and experimental protocols for the 13C NMR spectroscopy of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to 13C NMR Spectroscopy of Isotopically Labeled Compounds
Standard 13C NMR spectroscopy is inherently limited by the low natural abundance of the ¹³C isotope (approximately 1.1%). The use of fully labeled compounds like this compound overcomes this limitation, leading to a dramatic increase in signal sensitivity. More importantly, it allows for the observation of ¹³C-¹³C spin-spin coupling, providing invaluable information about the carbon framework of the molecule. These coupling constants are highly dependent on the number of intervening bonds and the local electronic environment, offering a precise fingerprint of the molecular structure.
Predicted 13C NMR Spectral Data for this compound
While a publicly available, fully assigned 13C NMR spectrum of this compound is not readily found in the literature, the expected chemical shifts and coupling constants can be reliably predicted based on data from unlabeled aniline and fully ¹³C-labeled benzene.
Chemical Shifts
The chemical shifts in this compound are expected to be very similar to those of unlabeled aniline. The primary influence on the chemical shift is the electronic environment of each carbon atom, which is largely determined by the amino group substituent. The electron-donating nature of the amino group causes increased shielding (upfield shift) of the ortho and para carbons compared to the meta carbons and the ipso carbon (the carbon directly attached to the amino group).
Table 1: Predicted 13C Chemical Shifts of this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm (in CDCl₃) |
| C1 (ipso) | ~146 |
| C2, C6 (ortho) | ~115 |
| C3, C5 (meta) | ~129 |
| C4 (para) | ~118 |
Note: These are approximate values based on data for unlabeled aniline and may vary slightly depending on the solvent and experimental conditions.
¹³C-¹³C Coupling Constants
The key feature of the 13C NMR spectrum of this compound is the presence of ¹³C-¹³C spin-spin coupling. These couplings provide direct evidence of carbon-carbon connectivity. The magnitudes of these coupling constants are influenced by the hybridization of the carbon atoms and the nature of the substituent. Based on studies of fully ¹³C-labeled benzene, the following coupling constants can be anticipated for the aromatic ring of this compound.[1][2]
Table 2: Predicted ¹³C-¹³C Coupling Constants (J_CC) for this compound
| Coupling | Predicted Value (Hz) |
| ¹J(C1, C2) | ~55-60 |
| ¹J(C2, C3) | ~55-60 |
| ¹J(C3, C4) | ~55-60 |
| ²J(C1, C3) | ~1-3 |
| ²J(C2, C4) | ~7-9 |
| ²J(C2, C6) | ~7-9 |
| ³J(C1, C4) | ~7-9 |
| ³J(C2, C5) | ~7-9 |
Note: These values are estimations based on data for ¹³C₆-benzene and may be influenced by the amino group in this compound.
Experimental Protocols
Protocol for Acquiring a Standard Proton-Decoupled 13C NMR Spectrum of this compound
This protocol outlines the fundamental steps for obtaining a high-quality, proton-decoupled 13C NMR spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound (typically 5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the application). The concentration should be sufficient to achieve a good signal-to-noise ratio in a reasonable time.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve high homogeneity, which is crucial for resolving the complex splitting patterns arising from ¹³C-¹³C coupling.
-
-
Acquisition Parameters:
-
Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to encompass the entire aromatic region (e.g., 0 to 200 ppm).
-
The number of scans (NS) will depend on the sample concentration. Due to the high ¹³C enrichment, a relatively low number of scans will be required compared to a natural abundance sample.
-
Employ a relaxation delay (D1) of 2-5 seconds to ensure full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Perform baseline correction to ensure accurate integration.
-
Applications in Research and Drug Development
The unique spectral features of this compound make it a valuable tool in various stages of drug discovery and development.
Metabolite Identification and Pathway Elucidation
In drug metabolism studies, identifying the metabolic fate of a drug candidate is crucial. If a drug contains an aniline moiety, synthesizing it with a ¹³C₆-labeled aniline fragment allows researchers to trace the fate of this specific part of the molecule.[3]
-
Mass Spectrometry: While the primary application in this context is often mass spectrometry (where the mass shift of +6 amu provides a clear signature), 13C NMR can be used to analyze isolated metabolites. The characteristic ¹³C-¹³C coupling patterns in the aniline ring of the metabolite can definitively confirm its structural integrity or modification, providing information that is often complementary to mass spectral data.
Quantitative Analysis (qNMR)
Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance without the need for an identical standard for calibration. This compound can be used as an internal standard for the quantification of aniline-containing compounds in complex mixtures.
-
Advantages over other methods: Unlike chromatographic techniques, NMR signal intensity is directly proportional to the number of nuclei, making it a primary ratio method of measurement.
-
Protocol for qNMR:
-
A precisely weighed amount of the this compound internal standard is added to the sample containing the analyte of interest.
-
A 13C NMR spectrum is acquired under quantitative conditions (i.e., with a long relaxation delay to ensure full magnetization recovery between scans).
-
The integrals of well-resolved signals from both the analyte and the internal standard are compared to determine the concentration of the analyte.
-
Probing Molecular Interactions
The chemical shifts and coupling constants of this compound can be sensitive to its local environment. This property can be exploited to study non-covalent interactions, such as binding to proteins or other macromolecules. Changes in the 13C NMR spectrum upon binding can provide insights into the binding site and the conformational changes that may occur.
Conclusion
The 13C NMR spectroscopy of this compound offers a wealth of information that is inaccessible with its unlabeled counterpart. The ability to observe and interpret ¹³C-¹³C coupling constants provides a definitive tool for structural confirmation and elucidation. For researchers and professionals in drug development, this compound is an invaluable asset for metabolite identification, quantitative analysis, and mechanistic studies, ultimately contributing to a more comprehensive understanding of the behavior of aniline-containing drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - 13Câ13C SpinâSpin Coupling Tensors in Benzene As Determined Experimentally by Liquid Crystal NMR and Theoretically by ab Initio Calculations - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Aniline-¹³C₆ Samples for High-Resolution NMR Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Aniline-¹³C₆ samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections outline procedures for both qualitative and quantitative analysis, ensuring high-quality, reproducible results for structural elucidation, isotopic labeling confirmation, and quantitative assessment.
Introduction
Aniline-¹³C₆ is a stable isotope-labeled compound crucial for a variety of applications in drug development and metabolic research. Its uniform labeling with ¹³C allows for enhanced sensitivity in ¹³C NMR spectroscopy, facilitating detailed structural analysis and tracing of the molecule in complex biological systems. Proper sample preparation is paramount to obtaining high-resolution and accurate NMR data. These protocols are designed to guide the user through the critical steps of solvent selection, sample concentration, and the use of internal standards for quantitative measurements.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and analysis of Aniline-¹³C₆ NMR samples.
Table 1: Recommended Sample Concentrations for Aniline-¹³C₆ NMR Analysis
| Analysis Type | Analyte Concentration (mg/mL) | Molarity (approx. in 0.6 mL) | Expected Outcome |
| Qualitative ¹³C NMR | 10 - 50 | 0.17 M - 0.84 M | Good signal-to-noise ratio for structural confirmation. |
| Quantitative ¹³C NMR | 20 - 100 | 0.34 M - 1.68 M | High signal-to-noise for accurate integration and quantification. |
Table 2: Recommended Deuterated Solvents for Aniline-¹³C₆
| Solvent | Formula | ¹³C Chemical Shift (ppm) | Properties and Considerations |
| Chloroform-d | CDCl₃ | 77.16 | Good for dissolving nonpolar to moderately polar compounds. Aniline is soluble in CDCl₃. |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 39.52 | Suitable for a wide range of polarities. Aniline is soluble in DMSO-d₆. |
Table 3: ¹³C Chemical Shifts of Aniline
| Carbon Atom | Chemical Shift in CDCl₃ (ppm) | Chemical Shift in DMSO-d₆ (ppm) |
| C1 (ipso) | ~146.5 | ~148.0 |
| C2, C6 (ortho) | ~115.2 | ~113.9 |
| C3, C5 (meta) | ~129.3 | ~129.0 |
| C4 (para) | ~118.6 | ~116.4 |
Table 4: Properties of Recommended Internal Standards for Quantitative ¹³C NMR
| Internal Standard | Formula | Molecular Weight ( g/mol ) | ¹³C Chemical Shift (ppm) | Boiling Point (°C) | Key Features |
| Hexamethyldisilane (HMDS) | C₆H₁₈Si₂ | 146.38 | ~2.0 | 112-113 | Single sharp signal, well-separated from aromatic region. Non-polar. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | ~67.4 | 101 | Single sharp signal, less volatile than other ethers. Miscible with a wide range of solvents.[1] |
Table 5: Suggested NMR Acquisition Parameters for Quantitative Analysis
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | Reduces the impact of T₁ relaxation on signal intensity, allowing for shorter recycle delays. |
| Relaxation Delay (d1) | ≥ 60 seconds | To ensure full relaxation of all carbon nuclei, especially the non-protonated ipso-carbon which is expected to have the longest T₁ relaxation time. A conservative value of at least 5 times the longest estimated T₁ is recommended for accurate quantification. |
| Acquisition Time (aq) | 1-2 seconds | Sufficient for good digital resolution. |
| Number of Scans (ns) | ≥ 1024 | To achieve a high signal-to-noise ratio necessary for accurate integration. |
Experimental Protocols
Protocol for Qualitative ¹³C NMR Analysis
This protocol is designed for the structural verification and confirmation of isotopic labeling of Aniline-¹³C₆.
Materials:
-
Aniline-¹³C₆
-
Deuterated solvent (e.g., Chloroform-d or DMSO-d₆)
-
5 mm NMR tube and cap
-
Pipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 10-50 mg of Aniline-¹³C₆ directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex the vial until the Aniline-¹³C₆ is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Avoid creating air bubbles.
-
Capping: Securely cap the NMR tube.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.
-
Analysis: The sample is now ready for NMR analysis.
Protocol for Quantitative ¹³C NMR Analysis
This protocol is for the accurate determination of the concentration or purity of Aniline-¹³C₆ using an internal standard.
Materials:
-
Aniline-¹³C₆
-
Internal Standard (e.g., Hexamethyldisilane or 1,4-Dioxane)
-
Deuterated solvent (e.g., Chloroform-d or DMSO-d₆)
-
5 mm NMR tube and cap
-
Analytical balance
-
Pipettes
-
Vortex mixer
Procedure:
-
Weighing Analyte: Accurately weigh 20-100 mg of Aniline-¹³C₆ into a clean, dry vial. Record the exact weight.
-
Weighing Internal Standard: Accurately weigh an appropriate amount of the chosen internal standard into the same vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities. Record the exact weight.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex the vial until both the Aniline-¹³C₆ and the internal standard are completely dissolved. Ensure the solution is homogeneous.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
Capping and Cleaning: Securely cap and clean the NMR tube as described in the qualitative protocol.
-
NMR Acquisition: Acquire the ¹³C NMR spectrum using parameters optimized for quantitative analysis (see Table 5), particularly a long relaxation delay (d1).
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signals of both the Aniline-¹³C₆ and the internal standard.
-
Calculation: The concentration or purity of the Aniline-¹³C₆ can be calculated using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral of the signal
-
N = Number of carbons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
analyte = Aniline-¹³C₆
-
IS = Internal Standard
-
Visualizations
The following diagrams illustrate the key workflows described in these protocols.
Caption: Workflow for preparing Aniline-¹³C₆ NMR samples.
Caption: Logical steps for successful Aniline-¹³C₆ NMR analysis.
References
Application Note: Quantitative Analysis of Aniline-13C6 by GC-MS Following Acylation Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aniline is a primary aromatic amine used extensively as an intermediate in the synthesis of polymers, dyes, pharmaceuticals, and other industrial chemicals.[1][2] Due to its potential toxicity and carcinogenic properties, sensitive and reliable methods for its quantification in various matrices are crucial.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity.[1][3] However, the direct analysis of polar compounds like aniline can be challenging, often resulting in poor chromatographic peak shape and tailing.[1][2]
Derivatization is a chemical modification process used to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its GC-MS analysis.[4] Acylation, the reaction with an acylating agent such as acetic anhydride, is a common and effective method for derivatizing primary and secondary amines like aniline.[5][6] This process converts aniline to its acetanilide derivative, which exhibits superior chromatographic behavior.[3]
For accurate quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard is the gold standard. Aniline-13C6, in which the six carbon atoms of the benzene ring are replaced with the ¹³C isotope, serves as an ideal internal standard. It behaves nearly identically to the unlabeled aniline during sample preparation, derivatization, and chromatography, but is distinguished by its mass in the mass spectrometer, allowing for precise correction of matrix effects and variations in sample workup.
This application note provides a detailed protocol for the derivatization of this compound and its unlabeled counterpart using acetic anhydride for subsequent quantitative analysis by GC-MS.
Principle of Derivatization
The primary amine group of aniline is acetylated by reacting with acetic anhydride. The reaction, often catalyzed by a weak base like pyridine or performed under neutral conditions, replaces a hydrogen atom on the nitrogen with an acetyl group. This eliminates the polar N-H bond, reducing the compound's ability to form hydrogen bonds and thus increasing its volatility and improving its chromatographic properties. The resulting N-acetyl-Aniline-13C6 derivative is well-suited for GC-MS analysis.
A diagram of the acylation reaction is presented below.
Experimental Protocols
Materials and Reagents
-
Standards: Aniline (≥99.5%), this compound (99 atom % ¹³C)
-
Solvents: Ethyl Acetate (GC grade), Toluene (pesticide grade), Methylene Chloride (GC grade), Chloroform (HPLC grade)[3]
-
Catalyst/Base (Optional): Pyridine or Triethylamine (≥99%)
-
Drying Agent: Anhydrous Sodium Sulfate
-
pH Adjustment: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)[3]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
-
Equipment: GC-MS system with autosampler, vortex mixer, heating block or water bath, nitrogen evaporator, analytical balance, volumetric flasks, micropipettes.
Preparation of Standards and Solutions
-
Primary Stock Standards (1000 µg/mL):
-
Accurately weigh approximately 10 mg of aniline and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with ethyl acetate. Store at 4°C.
-
-
Working Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the aniline primary stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with ethyl acetate.
-
Sample Preparation (Example: Aqueous Matrix)
This protocol is adapted from established methods for extracting aniline from aqueous samples.[3]
-
Sample Collection: Collect 10 mL of the aqueous sample (e.g., groundwater, wastewater) in a glass container.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound IS working solution to the sample, resulting in a final IS concentration of 100 ng/mL.
-
pH Adjustment: Adjust the sample pH to >11 using 1.0 M NaOH to ensure aniline is in its free base form.[1][3]
-
Liquid-Liquid Extraction (LLE):
-
Transfer the sample to a separatory funnel.
-
Add 5 mL of methylene chloride and shake vigorously for 2 minutes.[3] Allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction two more times with fresh 5 mL aliquots of methylene chloride.
-
-
Drying and Concentration:
-
Combine the organic extracts and pass them through a small column containing anhydrous sodium sulfate to remove residual water.[3]
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Solvent exchange to 1 mL of ethyl acetate by adding the solvent and continuing evaporation.
-
Derivatization Protocol
-
Reaction Setup: Transfer 100 µL of the prepared sample extract or calibration standard into a 2 mL autosampler vial.
-
Reagent Addition: Add 50 µL of acetic anhydride to the vial.[3] If using a catalyst, 10-20 µL of pyridine can be added.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. No further cleanup is typically required as modern capillary columns are robust; however, if acidic byproducts are a concern, a simple basic wash can be incorporated before analysis.[7]
GC-MS Instrumental Parameters
-
System: Agilent GC-MS or equivalent
-
Column: HP-5ms (or equivalent 5% diphenyl - 95% dimethylpolysiloxane) 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
-
Injector: Splitless mode, 1 µL injection volume
-
Injector Temperature: 250°C[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion (Aniline derivative): m/z 135 (M⁺)
-
Qualifier Ion (Aniline derivative): m/z 93
-
Quantification Ion (this compound derivative): m/z 141 (M⁺, M+6)
-
Qualifier Ion (this compound derivative): m/z 99
-
Data Presentation and Analysis
Quantitative analysis is performed by constructing a calibration curve. Plot the ratio of the peak area of the derivatized aniline to the peak area of the derivatized this compound internal standard against the concentration of the aniline calibration standards. The concentration of aniline in the unknown samples is then determined from this linear regression curve.
The following table summarizes performance data from similar aniline analysis methods found in the literature.
| Parameter | Value | Matrix | Derivatization Agent | Method | Reference |
| Linearity Range | 0.5 - 25.0 mg/L | Serum | 4-Carbethoxyhexafluorobutyryl chloride | GC-MS | [8] |
| Detection Limit | 0.1 mg/L | Serum | 4-Carbethoxyhexafluorobutyryl chloride | GC-MS | [8] |
| Within-Run Precision | 3.8% at 5 mg/L | Serum | 4-Carbethoxyhexafluorobutyryl chloride | GC-MS | [8] |
| Between-Run Precision | 5.8% at 5 mg/L | Serum | 4-Carbethoxyhexafluorobutyryl chloride | GC-MS | [8] |
| Linearity Range | 0.5 - 20.0 µg/mL | Soil | None (Direct Analysis) | GC-MS | [9] |
| Quantification Limit | 0.04 mg/kg | Soil | None (Direct Analysis) | GC-MS | [9] |
| Recovery | 76% - 98% | Soil | None (Direct Analysis) | GC-MS | [9] |
Workflow Visualization
The overall experimental workflow for the quantitative analysis of aniline is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Applications of Aniline-13C6 in Bioanalytical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline-13C6, a stable isotope-labeled analog of aniline, serves as an indispensable tool in modern bioanalytical research. Its unique properties, where all six carbon atoms on the benzene ring are replaced with the heavy isotope ¹³C, make it chemically identical to its unlabeled counterpart but mass-shifted by six Daltons. This distinct mass difference allows for precise differentiation and quantification in complex biological matrices. The primary applications of this compound revolve around its use as an internal standard for quantitative mass spectrometry, as a tracer for metabolic fate and pathway studies, and as a starting material for the synthesis of other labeled compounds.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of this compound in various bioanalytical contexts.
Application Note 1: this compound as an Internal Standard for LC-MS/MS Quantification of Aniline in Biological Matrices
The most prominent application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6][7] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing the most accurate and precise quantification.[5][6][7]
Experimental Protocol: Quantification of Aniline in Human Plasma
This protocol describes a method for the quantitative analysis of aniline in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis with this compound as the internal standard.
1. Materials and Reagents:
-
Aniline (analytical standard)
-
This compound (isotopic purity ≥ 99%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2. Preparation of Stock and Working Solutions:
-
Aniline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of aniline in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Aniline Working Solutions: Prepare a series of working solutions by serially diluting the aniline stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
For calibration standards, add 10 µL of the respective aniline working solution. For unknown samples, add 10 µL of 50:50 acetonitrile:water.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Aniline: Precursor Ion (m/z) 94.1 → Product Ion (m/z) 77.1This compound: Precursor Ion (m/z) 100.1 → Product Ion (m/z) 83.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of aniline to this compound against the concentration of the calibration standards.
-
Determine the concentration of aniline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Aniline Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal, compensated by IS |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for Aniline Quantification using this compound IS.
Application Note 2: Metabolic Fate Tracing of Aniline in Cell Culture using this compound
Stable isotope tracing is a powerful technique to elucidate metabolic pathways.[8][9][10] By introducing this compound into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites, providing direct evidence of metabolic transformations.
Experimental Protocol: Tracing Aniline Metabolism in Hepatocytes
This protocol outlines a general procedure for tracing the metabolism of aniline in a cultured hepatocyte cell line (e.g., HepG2).
1. Materials and Reagents:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid nitrogen
-
Cell scraper
2. Cell Culture and Labeling:
-
Culture HepG2 cells in complete medium until they reach approximately 80% confluency.
-
Prepare the labeling medium by supplementing the culture medium with a known concentration of this compound (e.g., 10 µM).
-
Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the this compound labeling medium.
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of this compound.
3. Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled aniline.
-
Immediately add liquid nitrogen to the culture dish to quench all metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to the frozen cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS analysis.
4. LC-MS Analysis for Metabolite Identification:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the cell extract.
-
Perform a full scan analysis to detect potential metabolites.
-
Look for mass signals corresponding to expected aniline metabolites with a +6 Da mass shift, indicating the incorporation of the ¹³C6-phenyl group.
-
Fragment the parent ions of interest using tandem mass spectrometry (MS/MS) to confirm their identity.
Data Presentation
Table 2: Potential ¹³C-Labeled Aniline Metabolites and their Expected m/z Values
| Metabolite | Unlabeled (m/z) | ¹³C₆-Labeled (m/z) | Mass Shift |
| Aniline | 94.0651 | 100.0852 | +6.0201 |
| p-Aminophenol | 110.0600 | 116.0801 | +6.0201 |
| Acetanilide | 136.0757 | 142.0958 | +6.0201 |
| Phenylhydroxylamine | 110.0600 | 116.0801 | +6.0201 |
| Nitrosobenzene | 108.0444 | 114.0645 | +6.0201 |
Note: m/z values are for the protonated species [M+H]⁺.
Metabolic Pathway Diagram
Caption: Metabolic fate of this compound.
Application Note 3: Synthesis of ¹³C-Labeled Tryptophan using this compound
This compound can serve as a precursor for the chemical synthesis of other important ¹³C-labeled biomolecules. One such application is the synthesis of ¹³C-labeled tryptophan, which is valuable for protein structural studies using NMR spectroscopy.[1][3]
Synthetic Protocol Overview
The synthesis of ¹³C-labeled tryptophan from this compound is a multi-step process. A generalized synthetic scheme is presented below. For detailed experimental procedures, it is recommended to consult specialized organic synthesis literature.
1. Diazotization of this compound:
-
This compound is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
2. Sandmeyer Reaction:
-
The diazonium salt is reacted with a copper(I) cyanide to introduce a cyano group onto the ¹³C-labeled benzene ring, forming benzonitrile-¹³C₆.
3. Reduction to Benzylamine-¹³C₆:
-
The cyano group is reduced to an aminomethyl group using a suitable reducing agent (e.g., lithium aluminum hydride), yielding benzylamine-¹³C₆.
4. Fischer Indole Synthesis:
-
The labeled benzylamine can then be used in a Fischer indole synthesis with a suitable ketone or aldehyde to construct the indole ring, a key component of tryptophan.
5. Elaboration to Tryptophan:
-
Further chemical modifications are then carried out to introduce the amino acid side chain, ultimately yielding ¹³C-labeled tryptophan.
Logical Relationship Diagram
Caption: Synthetic pathway from this compound to Tryptophan-13C6.
Conclusion
This compound is a versatile and powerful tool for bioanalytical research, enabling precise quantification, metabolic pathway elucidation, and the synthesis of complex labeled molecules. The protocols and application notes provided here offer a framework for researchers to incorporate this compound into their studies, ultimately contributing to a deeper understanding of biological systems and advancing drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound 13C 99atom 100849-37-4 [sigmaaldrich.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aniline-13C6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal for Aniline-13C6.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound by mass spectrometry.
Q1: I am observing a very low or no signal for this compound. Where should I start troubleshooting?
A complete or significant loss of signal often points to a critical issue in the sample introduction or ionization process. A systematic check is the most efficient approach.
-
Verify System Performance: Before analyzing your samples, inject a known standard of a well-behaving compound to confirm that the LC-MS system is performing correctly. This will help determine if the issue lies with your this compound sample preparation or the instrument itself.
-
Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks.
-
Inspect the Ion Source: Visually confirm that the electrospray needle is generating a consistent and fine spray. An unstable or absent spray is a common cause of signal loss. Also, ensure the ion source is clean, as contamination can severely suppress the signal.[1]
-
Review MS Parameters: Double-check that the correct MS method is loaded and that the instrument is set to the appropriate ionization mode (positive ion mode is recommended for aniline) and mass range for this compound ([M+H]⁺ ≈ m/z 100.1).[1]
Q2: My this compound signal is weak and inconsistent. What are the likely causes and how can I improve it?
Weak and erratic signals are often related to suboptimal ionization efficiency or issues with the mobile phase and sample matrix.
-
Suboptimal Ionization: Aniline, being a basic compound, ionizes best in an acidic environment which promotes the formation of the protonated molecule [M+H]⁺.
-
Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of this compound, leading to signal suppression.
-
Poor Chromatographic Peak Shape: Poor retention or peak broadening can lead to a lower signal-to-noise ratio.
To address these issues, refer to the experimental protocols below for optimizing your mobile phase and chromatographic conditions.
Q3: Which ionization mode, positive or negative, is better for this compound?
Positive ion mode is strongly recommended for analyzing aniline and its isotopologues. Aniline is a basic compound that readily accepts a proton to form a positive ion, [M+H]⁺. Electrospray Ionization (ESI) in positive mode is a common and effective technique for this class of compounds.[2][3]
Q4: How critical is the mobile phase composition for a good this compound signal?
Mobile phase composition is critical for achieving good ionization efficiency and chromatographic separation.[4]
-
Acidic Additives: The addition of a small amount of an acid, such as 0.1% formic acid, to both the aqueous and organic mobile phases is crucial. This lowers the pH and provides a source of protons, significantly enhancing the formation of [M+H]⁺ ions and improving signal intensity.[4][5]
-
Organic Solvent: Acetonitrile and methanol are common organic solvents used. The choice between them can sometimes influence ionization efficiency, and it may be worth testing both if the signal is suboptimal.
Q5: I suspect matrix effects are suppressing my this compound signal. How can I identify and mitigate this?
Matrix effects are a common challenge in LC-MS, especially with complex biological samples.
-
Effective Sample Preparation: Implement a robust sample preparation protocol to remove interfering substances. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can significantly clean up the sample.[6][7]
-
Chromatographic Separation: Ensure good chromatographic separation of this compound from the bulk of the matrix components. If it elutes too early (near the void volume), ion suppression is more likely.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective in reducing matrix effects, provided the concentration of this compound remains sufficient for detection.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound.
Protocol 1: Sample Preparation from Human Urine
This protocol describes a liquid-liquid extraction (LLE) method suitable for cleaning up urine samples prior to LC-MS/MS analysis.[8][9]
-
Sample Hydrolysis (Optional, for total aniline measurement):
-
To 2 mL of urine in a glass tube, add 1 mL of 10 M NaOH.
-
Cap the tube tightly and heat at 95 °C for 15 hours to hydrolyze aniline conjugates.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add an appropriate amount of internal standard (e.g., Aniline-d5) to the hydrolyzed or neat urine sample.
-
Add 5 mL of methyl-tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the quantitative analysis of this compound.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 or PFP (Pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas Temp. | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 50 psi |
| MRM Transitions | Monitor the transition from the precursor ion to a product ion. For this compound, the protonated molecule is [C₆H₅NH₂ + H]⁺ with all carbons as ¹³C, giving a precursor m/z of approximately 100.1. A potential product ion could be monitored (e.g., loss of NH₃). The exact masses and transitions should be optimized by infusing an this compound standard. |
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of aniline using LC-MS/MS, which can be expected to be similar for this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 50 µg/L | [1][8][10] |
| Coefficient of Determination (R²) | > 0.995 | [1] |
| Limit of Detection (LOD) | 0.025 - 0.1 µg/kg | [1][8] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg | [8] |
| Recovery | 99.0 - 102% | [10] |
| Precision (RSD) | < 15% | [8][10] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and performing this compound analysis.
Caption: Troubleshooting workflow for low this compound signal.
Caption: Experimental workflow for this compound analysis.
References
- 1. agilent.com [agilent.com]
- 2. d-nb.info [d-nb.info]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aniline-13C6 Labeling
Welcome to the technical support center for Aniline-13C6 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in metabolic studies and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled version of aniline, where all six carbon atoms in the benzene ring are replaced with the Carbon-13 isotope. Its primary application is in metabolic studies to trace the fate of aniline and its derivatives within biological systems.[1] It is also used as an internal standard in mass spectrometry-based bioassays for the accurate quantification of aniline-containing compounds.[1]
Q2: What are the recommended storage conditions for this compound?
This compound should be stored at 2-8°C. It is an oily liquid that can darken upon exposure to air and light, so it should be kept in a tightly sealed container and protected from light.
Q3: Is this compound toxic to cells?
Yes, aniline and its metabolites can be toxic. Aniline can induce methemoglobinemia, impairing oxygen delivery to tissues, and may cause hemolytic anemia.[2][3] Its metabolite, phenylhydroxylamine, has been identified as a key mediator of this toxicity.[2][3] When using this compound in cell culture, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q4: What is the isotopic purity of commercially available this compound?
Commercially available this compound typically has an isotopic purity of 99 atom % 13C.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound labeling experiments.
Problem 1: Low or No Incorporation of this compound into Target Molecules
Possible Causes:
-
Cell Viability Issues: this compound or its metabolites may be toxic to your cells at the concentration used, leading to decreased metabolic activity and poor incorporation.
-
Incorrect Concentration: The concentration of this compound may be too low for efficient uptake and incorporation.
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Suboptimal Labeling Time: The incubation time may be too short for detectable labeling to occur.
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Cellular Transport/Metabolism: The cells may not efficiently transport or metabolize aniline.
-
Degradation of this compound: The labeled compound may degrade in the culture medium before being taken up by the cells.
Troubleshooting Steps:
-
Assess Cell Viability: Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cell line. Use a cell viability assay (e.g., Trypan Blue, MTT) to assess cell health after treatment.
-
Optimize Concentration and Time: Test a range of this compound concentrations and incubation times to find the optimal conditions for labeling.
-
Verify Cellular Uptake: If possible, use analytical methods like LC-MS to measure the intracellular concentration of this compound to confirm uptake.
-
Check for Degradation: Analyze the cell culture medium over time to assess the stability of this compound under your experimental conditions.
Problem 2: Appearance of Unexpected Labeled Metabolites
Possible Causes:
-
Aniline Metabolism: Cells can metabolize aniline into various downstream products.
-
Isotope Scrambling: The 13C label from aniline may be redistributed into other metabolic pathways, leading to the labeling of unexpected molecules.
-
Contamination: The this compound stock or cell culture may be contaminated.
Troubleshooting Steps:
-
Analyze for Known Metabolites: Compare your results with known aniline metabolic pathways. Common metabolites include aminophenols and phenylhydroxylamine.[2][3]
-
Perform Isotope Scrambling Analysis: Carefully analyze the mass isotopologue distribution of other central metabolites to assess the extent of isotope scrambling.
-
Ensure Purity of Labeled Compound: Verify the purity of your this compound stock using appropriate analytical techniques.
-
Maintain Aseptic Technique: Ensure proper sterile technique to avoid microbial contamination, which can introduce confounding metabolites.[4]
Problem 3: Poor Signal or High Background in Mass Spectrometry Analysis
Possible Causes:
-
Suboptimal Instrument Settings: The mass spectrometer may not be properly calibrated or tuned for the analysis of your labeled compounds.[5]
-
Sample Preparation Issues: Inefficient extraction or the presence of interfering substances in your sample can suppress the signal.[5]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of your target analyte.[6]
Troubleshooting Steps:
-
Optimize MS Parameters: Calibrate and tune the mass spectrometer for the mass range of your labeled compounds. Optimize source parameters (e.g., temperature, gas flows) to maximize the signal.[5]
-
Improve Sample Preparation: Optimize your metabolite extraction protocol to ensure efficient recovery and remove interfering substances. Use high-purity solvents and reagents.[5]
-
Address Matrix Effects: Use a stable isotope-labeled internal standard that co-elutes with your analyte to correct for matrix effects. Prepare calibration standards in a similar matrix to your samples.[6]
Data Presentation
Table 1: Potential Metabolites of this compound
| Metabolite | Chemical Formula | Expected Mass Shift (M+) | Notes |
| Phenylhydroxylamine-13C6 | 13C6H7NO | +6 | A key toxic metabolite.[2][3] |
| 2-Aminophenol-13C6 | 13C6H7NO | +6 | A known aniline metabolite.[2][3] |
| 4-Aminophenol-13C6 | 13C6H7NO | +6 | A known aniline metabolite.[2][3] |
| Acetanilide-13C6 | 13C8H9NO | +6 | Can be formed through acetylation.[2] |
| Catechol-13C6 | 13C6H6O2 | +6 | Identified as a degradation intermediate in some organisms.[7] |
| cis,cis-Muconic acid-13C6 | 13C6H6O4 | +6 | Identified as a degradation intermediate in some organisms.[7] |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling in Cell Culture
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of this compound. The concentration should be optimized based on a prior dose-response experiment to ensure it is non-toxic.
-
Labeling: Remove the old medium from the cells and wash once with pre-warmed PBS. Add the this compound labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using LC-MS or other appropriate analytical techniques.
Visualizations
Caption: A flowchart for troubleshooting low this compound incorporation.
Caption: Potential metabolic pathways of this compound in biological systems.
References
- 1. nbinno.com [nbinno.com]
- 2. Role of aniline metabolites in aniline-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Aniline-13C6 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Aniline-13C6. Below you will find frequently asked questions (FAQs), troubleshooting guides, and best practices for handling this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored under the conditions summarized in the table below. These recommendations are based on the known properties of aniline and information from suppliers of the labeled compound.
Q2: My this compound has turned a yellowish or brownish color. Is it still usable?
A2: Aniline and its isotopically labeled analogues are known to darken upon exposure to air and light, which can result in a yellowish to brownish oily liquid.[1] This discoloration is often considered normal and does not necessarily indicate significant degradation, especially if the material has been stored properly. However, for sensitive applications, it is recommended to verify the purity of the material using analytical methods such as HPLC or GC-MS before use.
Q3: What are the signs of significant degradation of this compound?
A3: Significant degradation of this compound may be indicated by a very dark brown or black color, the formation of a resinous mass or precipitate, or the presence of an unusually strong or different odor.[1] If you observe any of these signs, the product's purity is questionable, and it should be re-analyzed before use or disposed of according to safety guidelines. Polymerization can occur upon prolonged exposure to air and light.[1]
Q4: How should I handle this compound to minimize degradation?
A4: To minimize degradation, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture.[1][2] Use amber glass vials or protect clear vials from light.[1][2] Ensure the container is tightly sealed after each use. For solution-based experiments, maintaining a neutral pH of 7 has been found to provide the best stability for anilines.[1]
Q5: What analytical methods can be used to check the purity and stability of this compound?
A5: Several analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantifying aniline and its potential impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile degradation products.[4] Fourier-Transform Infrared (FTIR) Spectroscopy can be used to check for changes in functional groups, and UV-Vis Spectroscopy can monitor changes in the electronic structure that may indicate degradation.[5]
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5][6][7] | Low temperatures slow down potential degradation reactions. The best stability for anilines in solution has been noted at 4°C.[1] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[1][2] | Aniline is sensitive to oxidation and darkens on exposure to air.[1] |
| Light | Protect from light (e.g., amber vial)[1][2] | Aniline is light-sensitive and can polymerize or degrade upon exposure.[1] |
| Container | Tightly sealed glass container[1][2] | Prevents exposure to air and moisture. |
| pH (in solution) | Neutral (pH 7)[1] | Provides the best stability for anilines in aqueous solutions. |
Experimental Protocols
Objective: To assess the stability of this compound under defined storage and stress conditions.
Methodology Outline:
-
Initial Analysis (Time Zero):
-
Obtain a new, unopened vial of this compound.
-
Perform a comprehensive initial analysis to establish a baseline purity profile.
-
Recommended Techniques: HPLC-UV for purity assessment, GC-MS for identification of any volatile impurities, and Karl Fischer titration for water content.
-
Record the initial appearance (color, clarity).
-
-
Sample Aliquoting and Storage:
-
Aliquot the this compound into several small, amber glass vials under an inert atmosphere.
-
Seal each vial tightly with a suitable cap.
-
Divide the aliquots into different groups for storage under various conditions (e.g., recommended 2-8°C, room temperature, elevated temperature like 40°C, and exposure to light at room temperature).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Perform the same set of analytical tests as in the initial analysis.
-
Document any changes in physical appearance.
-
-
Data Evaluation:
-
Compare the purity profile of each time-point sample to the time-zero baseline.
-
A "significant change" could be defined as a drop in purity by a certain percentage (e.g., >2%) or the appearance of a specific degradation product above a defined threshold (e.g., >0.5%).
-
Plot the purity over time for each storage condition to determine the shelf life.
-
Mandatory Visualization
Caption: Recommended workflow for receiving, storing, and handling this compound.
Caption: Troubleshooting guide for this compound stability issues.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound 13C 99atom 100849-37-4 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Aniline-¹³C₆ as an Internal Standard
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the effective use of Aniline-¹³C₆ as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the ideal starting concentration for my Aniline-¹³C₆ internal standard?
There is no single universal concentration. The optimal amount of internal standard (IS) should provide a reproducible and stable signal without saturating the detector.[1][2] A good starting point is to aim for a concentration that is in the mid-range of your analyte's calibration curve.[1][3] The goal is to have an IS response that is high enough to be measured precisely but not so high that it causes detector saturation or significant ion suppression.
Q2: My Aniline-¹³C₆ signal shows high variability (%CV > 15%) between injections. What are the potential causes?
High variability in the internal standard signal can stem from several sources.[3] These include:
-
Sample Preparation Inconsistencies: Variations can occur during dilution, extraction, and reconstitution steps.[4] Ensure precise and consistent liquid handling for all samples.
-
Injection Volume Inconsistency: Issues with the autosampler, such as air bubbles in the syringe or incorrect settings, can lead to variable injection volumes.[3]
-
Instrument Instability: Fluctuations in the performance of the mass spectrometer can result in an unstable signal.[3]
-
Matrix Effects: Significant differences in the composition of the matrix between samples can cause variable ion suppression or enhancement, affecting the IS signal.[3][5][6][7][8]
Q3: Even with Aniline-¹³C₆, my results show poor accuracy and precision. What should I investigate?
While stable isotope-labeled (SIL) internal standards like Aniline-¹³C₆ are excellent for correcting variability, poor performance can still occur. A primary reason can be a slight chromatographic separation between the analyte (native aniline) and the IS.[3] This is sometimes referred to as an "isotope effect," where the ¹³C-labeled compound may elute slightly earlier or later than the unlabeled compound.[1][3] If they do not co-elute perfectly, they are exposed to different matrix components as they enter the ion source, leading to differential ion suppression and inaccurate correction.[1][3]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of aniline and Aniline-¹³C₆ to confirm they elute at the exact same time.[3]
-
Optimize Chromatography: If separation is observed, adjust the chromatographic method (e.g., gradient, mobile phase composition) to achieve complete co-elution.[3]
-
Check IS Purity: Ensure the Aniline-¹³C₆ standard is not contaminated with unlabeled aniline, which would create a positive bias in the results.[3]
Q4: How do I assess and mitigate matrix effects?
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common issue in LC-MS analysis.[5][6][7][8] The use of a co-eluting SIL internal standard like Aniline-¹³C₆ is the most effective way to compensate for these effects, as it should be affected in the same way as the analyte.[1][9]
To formally assess matrix effects, a post-extraction spike experiment is recommended.[6][9] This involves comparing the response of the analyte and IS in a neat solution to their response when spiked into a blank matrix extract.[6][9]
Q5: Could there be isotopic crosstalk between aniline and Aniline-¹³C₆?
Isotopic crosstalk can occur if the isotopic purity of the internal standard is not high enough or if there's a contribution from the natural isotopes of the unlabeled analyte to the mass channel of the internal standard.
Assessment:
-
Analyze a high-concentration standard of unlabeled aniline: Check for any signal at the m/z of Aniline-¹³C₆. This signal should be minimal.[9]
-
Analyze the Aniline-¹³C₆ standard: Check for any signal at the m/z of the unlabeled analyte to ensure there is no significant contamination.[9]
Q6: What are the best practices for preparing and storing Aniline-¹³C₆ stock and working solutions?
-
Purity and Stability: Aniline can darken upon exposure to air and light.[10] It is best to store it at the recommended temperature (often 2-8°C) and protected from light.[11]
-
Solvent Selection: Prepare stock solutions in a solvent in which aniline is highly soluble and stable.
-
Working Solutions: Prepare fresh working solutions from the stock solution as needed. Avoid long-term storage of low-concentration working solutions.
Experimental Protocols
Protocol 1: Optimization of Aniline-¹³C₆ Internal Standard Concentration
Objective: To determine the IS concentration that provides the most stable and reproducible signal for normalizing the aniline response.
Methodology:
-
Prepare Stock Solutions:
-
Create a stock solution of aniline and Aniline-¹³C₆ in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Prepare Analyte Working Solution:
-
Prepare a solution of aniline in the blank biological matrix (e.g., plasma, urine) at a concentration corresponding to the middle of your expected calibration curve (mid-QC level).[3]
-
-
Prepare IS Spiking Solutions:
-
Create a series of Aniline-¹³C₆ working solutions at different concentrations (e.g., 10, 25, 50, 100, 200 ng/mL).
-
-
Sample Preparation:
-
For each IS concentration, prepare at least five replicates.
-
To each replicate of the mid-QC analyte sample, add a small, fixed volume of one of the IS spiking solutions.
-
-
Sample Extraction:
-
Process all prepared samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS Analysis:
-
Analyze all replicates on the LC-MS system.
-
-
Data Evaluation:
-
Calculate the mean peak area, standard deviation (SD), and coefficient of variation (%CV) for the Aniline-¹³C₆ at each concentration.
-
Calculate the peak area ratio (Aniline Area / IS Area) for each replicate.
-
Calculate the mean ratio, SD, and %CV of the peak area ratio at each IS concentration.
-
Data Presentation
The results from the optimization experiment should be summarized in a table to facilitate easy comparison. The ideal IS concentration will yield the lowest %CV for the analyte/IS ratio.[3]
Table 1: Example Data for Aniline-¹³C₆ Concentration Optimization
| IS Concentration (ng/mL) | Mean IS Peak Area | %CV of IS Peak Area | Mean Analyte/IS Ratio | %CV of Analyte/IS Ratio |
| 10 | 55,000 | 18.5 | 1.25 | 16.8 |
| 25 | 145,000 | 9.2 | 1.18 | 7.5 |
| 50 | 290,000 | 4.5 | 1.21 | 3.2 |
| 100 | 580,000 | 4.1 | 1.20 | 3.8 |
| 200 | 1,200,000 | 3.8 | 1.19 | 4.1 |
In this example, an IS concentration of 50 ng/mL would be selected as it provides the most precise (lowest %CV) measurement of the analyte/IS ratio.[3]
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting guide for common IS-related issues.
References
- 1. chiron.no [chiron.no]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aniline-13C6 13C 99atom 100849-37-4 [sigmaaldrich.com]
minimizing isotopic exchange in Aniline-13C6 experiments
Technical Support Center: Aniline-13C6 Experiments
Welcome to the technical support center for this compound experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of 13C6-labeled aniline. Below you will find frequently asked questions and a troubleshooting guide to help ensure the stability and integrity of the labeled compound throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Is it possible for the 13C atoms in the this compound ring to exchange with 12C atoms from my sample or solvent?
A: Under typical experimental conditions, it is highly improbable that the carbon atoms of the aniline ring will undergo isotopic exchange. The 13C atoms are integrated into the stable aromatic carbon backbone of the molecule.[1] Breaking the carbon-carbon bonds within this ring to allow for an exchange would require extremely harsh chemical conditions (e.g., high temperatures and specific catalysts) that are not encountered in standard biological or chemical analyses. This high isotopic stability is precisely why 13C-labeled compounds are considered a gold standard for internal standards in mass spectrometry.[1][2]
Q2: If the 13C label is stable, why am I observing a loss of my this compound signal?
A: A loss of signal is almost certainly due to the chemical or biological degradation of the entire aniline molecule, not the exchange of its carbon isotopes. Aniline can be susceptible to degradation through several pathways, including oxidation, enzymatic activity in biological matrices, or extreme pH conditions.[3][4] When the molecule degrades, the entire labeled standard is lost, leading to a decrease in its measured signal.
Q3: What is the primary application of this compound?
A: this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry (e.g., LC-MS).[5][6] Because its chemical and physical properties are nearly identical to unlabeled aniline, it co-elutes during chromatography and experiences similar matrix effects, allowing for accurate correction of analytical variability.[2][7][8]
Q4: Are there any specific storage conditions to maintain the integrity of this compound?
A: Yes. To prevent degradation, this compound should be stored according to the manufacturer's recommendations, which typically include refrigeration (2-8°C) in a tightly sealed container to protect it from light and atmospheric oxygen.[5][6] Slight discoloration over time can be normal, but significant changes may indicate degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound as an internal standard.
Issue 1: Progressive loss of this compound signal during sample processing or analysis.
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Potential Cause 1: Oxidation. Aniline is susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents in the sample matrix.
-
Solution:
-
Prepare solutions and handle samples in a low-oxygen environment where possible (e.g., using nitrogen gas).
-
Use amber vials or protect samples from light during incubation and storage.
-
Consider adding an antioxidant (e.g., ascorbic acid) to your sample matrix, but first, verify that it does not interfere with your analysis.
-
-
-
Potential Cause 2: Biological/Enzymatic Degradation. If you are working with biological matrices like cell lysates, tissue homogenates, or plasma, enzymes such as dioxygenases or peroxidases can metabolize aniline.[3][9][10][11]
-
Solution:
-
Immediately quench metabolic activity upon sample collection by adding an organic solvent (e.g., ice-cold methanol or acetonitrile) or by flash-freezing in liquid nitrogen.
-
Perform a stability test by incubating this compound in your specific biological matrix for varying amounts of time to quantify its rate of degradation (see Experimental Protocol below).
-
-
-
Potential Cause 3: Unfavorable pH. Aniline stability can be compromised under strongly acidic or basic conditions.
-
Solution:
-
Ensure the pH of your sample and solutions is maintained within a neutral to mildly acidic range (pH 4-7) where aniline is most stable.
-
Buffer your solutions appropriately to prevent pH fluctuations during sample processing.
-
-
Issue 2: Poor accuracy or reproducibility in quantitative results.
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Potential Cause 1: Inconsistent Internal Standard Concentration. Errors in pipetting or dilution when preparing the internal standard spiking solution can lead to significant quantification errors.
-
Solution:
-
Prepare a large batch of the internal standard stock solution to be used across all samples in a study.
-
Use calibrated pipettes and perform serial dilutions carefully. Always validate the concentration of a new stock solution.
-
-
-
Potential Cause 2: Degradation of the Internal Standard Before or During Sample Spiking. If the this compound stock solution degrades over time or if it degrades in the matrix before the analyte, the quantification will be inaccurate.
-
Solution:
-
Spike the internal standard into the sample as late as possible in the workflow, ideally just before the final extraction step, to minimize its exposure to harsh conditions or enzymatic activity. This ensures both the analyte and the standard are treated similarly.
-
Regularly check the purity and concentration of your stock solutions.
-
-
Data on Factors Affecting Aniline Stability
The following table summarizes conditions that can influence the degradation of aniline, which should be considered when designing experiments with this compound.
| Parameter | Condition | Effect on Aniline Stability | Recommendation |
| pH | < 4 or > 9 | Increased potential for acid/base-catalyzed degradation. | Maintain pH between 4 and 7. |
| Temperature | Elevated (> 37°C) | Accelerates oxidation and enzymatic degradation rates. | Keep samples on ice or frozen whenever possible. |
| Light Exposure | UV or prolonged ambient light | Can induce photodegradation. | Use amber vials and minimize light exposure. |
| Atmosphere | Presence of Oxygen | Promotes oxidation. | Handle under inert gas (N2, Ar) for sensitive samples. |
| Matrix | Biological (e.g., plasma, cell lysate) | High risk of enzymatic degradation.[3][9] | Quench metabolic activity immediately after collection. |
Experimental Protocols
Protocol: Internal Standard Stability Test
This protocol helps determine if your experimental matrix is causing the degradation of this compound.
-
Prepare Matrix Samples: Obtain a pooled sample of your blank matrix (e.g., plasma, cell culture medium, buffer).
-
Spike with Internal Standard: Spike the blank matrix with this compound to the final concentration used in your analytical method.
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Time-Course Incubation: Aliquot the spiked matrix into several vials.
-
Immediately process one aliquot at T=0. This serves as your baseline.
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Incubate the remaining aliquots under your standard experimental conditions (e.g., 37°C).
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At subsequent time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), remove an aliquot and immediately quench the reaction (e.g., by adding 3 volumes of ice-cold acetonitrile).
-
-
Sample Analysis: Analyze all quenched samples by LC-MS and measure the peak area of this compound.
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Data Evaluation: Plot the peak area of this compound against time. A stable signal over time indicates no degradation. A declining signal confirms that your experimental conditions are causing a loss of the internal standard.
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting this compound experiments.
Caption: Troubleshooting workflow for diagnosing this compound signal loss.
Caption: Primary factors that can cause the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 苯胺-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 13C 99atom 100849-37-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. iroatech.com [iroatech.com]
- 9. Carbon and nitrogen isotope effects associated with the dioxygenation of aniline and diphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbon and nitrogen isotope effects associated with the dioxygenation of aniline and diphenylamine. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Aniline-13C6 Degradation and Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aniline-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The degradation of this compound follows the same metabolic pathways as unlabeled aniline. The primary degradation products are formed through enzymatic reactions in vivo, primarily in the liver. These include:
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N-hydroxylation: leading to the formation of Phenylhydroxylamine-13C6.
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Ring hydroxylation: resulting in the formation of aminophenol-13C6 isomers (e.g., 2-aminophenol-13C6 and 4-aminophenol-13C6).
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Acetylation: producing Acetanilide-13C6.
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Further oxidation: Phenylhydroxylamine-13C6 can be oxidized to Nitrosobenzene-13C6.
In environmental degradation, such as in aquatic systems, the major pathway involves oxidative deamination to form catechol-13C6, which is further metabolized to smaller organic acids and eventually carbon dioxide.[1]
Q2: What are the known biological effects of this compound degradation products?
A2: The toxic effects of this compound are attributed to its metabolites. The primary effects include:
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Methemoglobinemia: Phenylhydroxylamine-13C6 is a potent inducer of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2] Nitrosobenzene-13C6 also contributes to this effect.
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Hemolytic Anemia: Phenylhydroxylamine-13C6 can cause damage to red blood cells, leading to hemolytic anemia.
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Oxidative Stress: Aniline and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[3][4] This can trigger signaling pathways related to inflammation and apoptosis.[1][5]
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Nephrotoxicity: 4-Aminophenol has been shown to be toxic to kidney proximal tubules.[1]
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Potential Carcinogenicity: Aniline is classified as a probable human carcinogen, with some studies linking it to spleen and bladder cancer in animal models.[6]
Q3: How can I detect and quantify this compound and its metabolites in my samples?
A3: Several analytical techniques are suitable for the detection and quantification of this compound and its metabolites. The use of the stable isotope label provides a distinct mass shift, facilitating their identification and quantification.
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High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (e.g., UV, electrochemical) is a common method for separating and quantifying aniline and its polar metabolites.[7][8]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile aniline derivatives. Derivatization may be necessary for some polar metabolites to improve their volatility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous determination of aniline and its metabolites in complex biological matrices like plasma and urine.[9][10][11]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Low or Incomplete Labeling with this compound in Cell Culture
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Question: My mass spectrometry data shows low incorporation of the 13C label from this compound into my target analytes. What could be the cause and how can I fix it?
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Answer:
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Potential Cause 1: Insufficient Incubation Time: The cells may not have had enough time to uptake and metabolize the this compound.
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Solution: Optimize the incubation time by performing a time-course experiment to determine the point of maximum incorporation.
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Potential Cause 2: Low Concentration of this compound: The concentration of the labeled compound may be too low for efficient uptake and metabolism.
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Solution: Increase the concentration of this compound in the culture medium. However, be mindful of potential cytotoxicity at higher concentrations.
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-
Potential Cause 3: Cell Viability Issues: High concentrations of aniline can be toxic to cells, affecting their metabolic activity.
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Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
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-
Potential Cause 4: Contamination with Unlabeled Aniline: The presence of unlabeled aniline in your reagents or media can dilute the isotopic enrichment.
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Solution: Use high-purity reagents and screen your media for any background levels of aniline.
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Issue 2: Degradation of Aniline or its Metabolites During Sample Preparation
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Question: I am observing unexpected degradation products or loss of my target analytes during sample preparation. How can I minimize this?
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Answer:
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Potential Cause 1: On-Column Degradation in HPLC: Some aniline compounds can degrade on certain types of HPLC columns, especially in the presence of acidic mobile phases.[12]
-
Solution: Test different HPLC columns and mobile phase compositions. A less acidic mobile phase or a different stationary phase might prevent degradation.
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-
Potential Cause 2: Instability of Metabolites: Phenylhydroxylamine is known to be unstable and can be readily oxidized.
-
Solution: Keep samples on ice or at 4°C throughout the preparation process. Minimize the time between sample collection and analysis. Consider using stabilizing agents if compatible with your analytical method.
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-
Potential Cause 3: Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of metabolites.
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Solution: Aliquot samples after collection to avoid multiple freeze-thaw cycles.
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Issue 3: Inconsistent or Irreproducible Quantification Results
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Question: My quantitative results for this compound and its metabolites are not consistent across replicates. What could be the reason?
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Answer:
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Potential Cause 1: Matrix Effects in Mass Spectrometry: Components in the sample matrix (e.g., salts, lipids) can interfere with the ionization of the target analytes, leading to signal suppression or enhancement.
-
Solution: Use an appropriate internal standard (if not using the labeled compound for quantification itself). Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.
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Potential Cause 2: Inefficient Extraction: The extraction method may not be efficiently recovering all the analytes from the sample matrix.
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Solution: Optimize the extraction solvent, pH, and extraction time. Perform recovery experiments to validate your extraction method.
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Potential Cause 3: Variability in Sample Collection: Inconsistent sample collection and handling can introduce variability.
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Solution: Standardize your sample collection protocol, including timing, volume, and storage conditions.
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Data Presentation
Table 1: In Vitro Metabolism of Aniline
| Parameter | Value | Species | In Vitro System | Reference |
| Aniline 4-hydroxylase Activity | ||||
| Km | 0.52 mM | Mouse | Liver Microsomes | [7] |
| Vmax | 2.90 ± 0.64 nmol/min/mg protein | Mouse | Liver Microsomes | [7] |
| Methemoglobin Formation Potency | ||||
| Phenylhydroxylamine | ~10 | Rat | Erythrocyte Suspension | |
| 2-Aminophenol | ~5 | Rat | Erythrocyte Suspension | |
| 4-Aminophenol | 1 | Rat | Erythrocyte Suspension | [2] |
Table 2: In Vivo Plasma Concentrations of Aniline in Rats after a Single Oral Dose (25 mg/kg)
| Time (hours) | Aniline Concentration (ng/mL) |
| 0.25 | ~1500 |
| 0.5 | ~2000 |
| 1 | ~1800 |
| 2 | ~1000 |
| 4 | ~400 |
| 8 | <100 |
Data is estimated from graphical representation in the cited source.[13]
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of this compound and its metabolites in biological samples. Optimization will be required for specific matrices and instrumentation.
-
Sample Preparation:
-
For plasma or serum: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge to pellet the proteins. Collect the supernatant.
-
For urine: Dilute the sample with a suitable buffer and add an internal standard.
-
For tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation and extraction with an organic solvent.
-
-
LC Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for aniline and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be determined by infusing pure standards.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using standards of known concentrations.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curves.
-
Protocol 2: In Vitro Methemoglobin Assay
This protocol is for assessing the methemoglobin-forming potential of this compound metabolites in red blood cells.
-
Preparation of Red Blood Cell (RBC) Suspension:
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Obtain fresh blood with an anticoagulant (e.g., heparin).
-
Centrifuge to separate plasma and buffy coat.
-
Wash the RBCs three times with an isotonic saline solution.
-
Resuspend the RBCs in a suitable buffer (e.g., phosphate-buffered saline with glucose) to a desired hematocrit (e.g., 5%).
-
-
Incubation:
-
Add different concentrations of the test compound (e.g., Phenylhydroxylamine-13C6) to the RBC suspension.
-
Incubate at 37°C with gentle shaking for a specific time period (e.g., 1-2 hours).
-
-
Measurement of Methemoglobin:
-
Lyse the RBCs by adding a lysing agent.
-
Measure the absorbance of the lysate at specific wavelengths (e.g., 630 nm and 576 nm) using a spectrophotometer.
-
Calculate the percentage of methemoglobin using an appropriate formula. A co-oximeter can also be used for direct measurement.[14]
-
-
Controls:
-
Include a negative control (RBCs with buffer only) and a positive control (e.g., sodium nitrite).
-
Protocol 3: Cellular Assay for Aniline-Induced Oxidative Stress
This protocol describes a method to measure the generation of reactive oxygen species (ROS) in cultured cells exposed to aniline.
-
Cell Culture:
-
Plate cells (e.g., hepatocytes) in a suitable culture plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with different concentrations of aniline for a specific duration.
-
-
ROS Detection:
-
Remove the treatment medium and wash the cells with a warm buffer.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) by incubating them in the dark.
-
After incubation, wash the cells to remove the excess dye.
-
-
Measurement:
-
Controls:
-
Include an untreated control and a positive control (e.g., hydrogen peroxide).
-
Mandatory Visualization
Caption: Metabolic pathway of this compound and the associated toxic effects of its primary metabolites.
Caption: Signaling cascade of aniline-induced oxidative stress leading to cellular damage and inflammation.
Caption: A typical experimental workflow for the metabolomic analysis of this compound and its degradation products.
References
- 1. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.publisso.de [journals.publisso.de]
- 7. Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. [Determination of aniline in water and fish by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. A Simple Quantitative Bedside Test to Determine Methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Aniline-¹³C₆
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Aniline-¹³C₆ by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the quantification of Aniline-¹³C₆?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Aniline-¹³C₆, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3] They are a major concern because they can lead to inaccurate and imprecise quantification, potentially compromising the integrity of study data.[4]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like Aniline-¹³C₆ help in quantitative analysis?
A2: Aniline-¹³C₆ is typically used as an internal standard for the quantification of unlabeled aniline. The underlying principle is that a SIL-IS has nearly identical physicochemical properties to the analyte of interest.[5] This ensures that during sample preparation and LC-MS/MS analysis, both the analyte and the SIL-IS experience similar degrees of extraction loss and matrix effects.[6] By calculating the peak area ratio of the analyte to the SIL-IS, variability introduced by these factors can be normalized, leading to more accurate and precise results.
Q3: What are the primary causes of matrix effects in electrospray ionization (ESI) mass spectrometry?
A3: In ESI, matrix effects are primarily caused by competition for ionization and alterations to the droplet's physical properties in the ion source.[1] Co-eluting matrix components, such as phospholipids, salts, and metabolites, can compete with Aniline-¹³C₆ for the available charge on the surface of the ESI droplets, leading to ion suppression.[5][6] Additionally, these components can change the viscosity and surface tension of the droplets, which can hinder efficient solvent evaporation and the release of analyte ions into the gas phase.[1]
Q4: What are the main strategies to minimize and compensate for matrix effects?
A4: The strategies can be broadly categorized into three areas:
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Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3][5] Generally, SPE provides the cleanest extracts, followed by LLE, and then PPT.[5]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate Aniline-¹³C₆ from co-eluting matrix components can significantly reduce interference.[4]
-
Compensation: Using a suitable internal standard, ideally a stable isotope-labeled version of the analyte like Aniline-¹³C₆ for the analysis of aniline, is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[6]
Troubleshooting Guides
Problem: High variability in quantitative results despite using Aniline-¹³C₆ as an internal standard.
This issue often suggests that the analyte (unlabeled aniline) and the internal standard (Aniline-¹³C₆) are not experiencing the same degree of matrix effect.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent Aniline-¹³C₆ quantification.
Problem: Low signal intensity (ion suppression) for Aniline-¹³C₆.
This indicates that components in the sample matrix are interfering with the ionization of Aniline-¹³C₆.
-
Improve Sample Cleanup: As detailed in the workflow above, a more rigorous sample preparation method like SPE can be highly effective at removing phospholipids and other sources of ion suppression.[6]
-
Optimize Chromatography: Adjusting the chromatographic conditions to move the Aniline-¹³C₆ peak away from regions of significant ion suppression is a viable strategy. A post-column infusion experiment can help identify these regions.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components, thereby lessening their impact on ionization.[2]
-
Check for Source Contamination: A dirty MS source can exacerbate ion suppression. Regular cleaning and maintenance are crucial.
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Methods on Matrix Effects and Recovery for a Small Molecule like Aniline in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Interpretation of Matrix Effect |
| Protein Precipitation (PPT) | 85 - 105 | 0.45 | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 0.82 | Minor Ion Suppression |
| Solid-Phase Extraction (SPE) | 90 - 105 | 0.98 | Negligible Matrix Effect |
This table presents illustrative data to demonstrate the typical performance of different sample preparation techniques. Actual results for Aniline-¹³C₆ may vary.
Table 2: Calculation of Matrix Effect, Recovery, and Process Efficiency
| Parameter | Formula | Description |
| Matrix Factor (MF) | MF = B / A | Quantifies the absolute matrix effect. MF < 1 indicates ion suppression, while MF > 1 indicates ion enhancement. |
| Recovery (RE) | RE = C / B | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | PE = C / A | Represents the overall efficiency of the analytical method, combining both matrix effects and recovery. |
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A: Peak area of the analyte in a neat solution.
-
B: Peak area of the analyte spiked into a blank matrix extract after the extraction process.
-
C: Peak area of the analyte in a matrix sample that has been spiked before the extraction process.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol is considered the gold standard for quantifying matrix effects.[7]
Objective: To determine the extent of ion suppression or enhancement on Aniline-¹³C₆ in a specific biological matrix.
Methodology:
-
Prepare three sets of samples:
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Set A (Neat Solution): Prepare a standard solution of Aniline-¹³C₆ in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. In the final step, spike the resulting extract with Aniline-¹³C₆ to the same final concentrations as in Set A.
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Set C (Pre-Spiked Matrix): Spike the blank biological matrix with Aniline-¹³C₆ at the same concentrations as in Set A before starting the sample preparation procedure. Process these samples.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF) = [Mean Peak Area of Set B] / [Mean Peak Area of Set A]
-
An MF value between 0.8 and 1.2 generally indicates an acceptable level of matrix effect.
-
-
Recovery (RE) = [Mean Peak Area of Set C] / [Mean Peak Area of Set B]
-
Workflow for Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bme.psu.edu [bme.psu.edu]
- 3. longdom.org [longdom.org]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Complete Derivatization of Aniline-¹³C₆
Welcome to the technical support center for Aniline-¹³C₆ derivatization. Aniline-¹³C₆ is a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based assays. Its derivatization chemistry mirrors that of native aniline, but ensuring its complete reaction is vital for the integrity of the stable isotope dilution method.[1] This guide provides answers to common questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of Aniline-¹³C₆ necessary?
A1: Derivatization is a chemical modification process used for several reasons in analytical chemistry:
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To Improve Chromatographic Behavior: Aniline is a polar compound which can result in poor peak shape (tailing) in Gas Chromatography (GC).[2] Derivatization increases its volatility and reduces polarity, leading to sharper, more symmetrical peaks.[3][4]
-
To Enhance Thermal Stability: Some analytes can degrade at the high temperatures used in GC injectors. Derivatization can create more thermally stable products.[3]
-
To Increase Detector Sensitivity: For High-Performance Liquid Chromatography (HPLC), derivatization can add a chromophore or fluorophore to the molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors.[3][4] For mass spectrometry, certain derivatives can improve ionization efficiency.
Q2: What is the role of Aniline-¹³C₆ in an experiment?
A2: Aniline-¹³C₆ serves as a stable isotope-labeled internal standard (IS). It is chemically identical to the target analyte (aniline) but has a greater mass due to the ¹³C atoms.[1] By adding a known amount of Aniline-¹³C₆ to a sample at the very beginning of the preparation process, it experiences the same extraction inefficiencies, and derivatization issues as the native aniline. Accurate quantification is then achieved by measuring the ratio of the native analyte signal to the internal standard signal, which corrects for variations in sample preparation and instrument response.[1]
Q3: What are the most common types of derivatization reactions for aniline?
A3: The most common methods for derivatizing primary amines like aniline are acylation and silylation.[3]
-
Acylation: This involves the reaction with an acyl halide or anhydride to form an amide. Perfluorinated reagents are often used as they enhance sensitivity for electron capture detection (ECD) in GC and provide characteristic mass fragments in MS.[3][5]
-
Silylation: This reaction replaces the active hydrogen on the amine with a silyl group (e.g., trimethylsilyl, TMS). This significantly increases volatility, making it ideal for GC analysis.[3]
Troubleshooting Guide: Incomplete Derivatization
Incomplete derivatization is a common issue that can severely compromise data quality.[6] The appearance of a peak for the underivatized Aniline-¹³C₆ alongside the derivatized peak in your analysis is a clear indicator of this problem.
Q4: My analytical results show a peak for unreacted Aniline-¹³C₆. What are the likely causes and how do I fix it?
A4: This indicates an incomplete reaction. The following sections break down the potential causes and solutions.
Issue 1: Suboptimal Reaction Conditions
The efficiency of the derivatization reaction is highly dependent on several parameters.
-
Problem: Incorrect reaction temperature, time, or pH can prevent the reaction from reaching completion.[7] For example, many acylation reactions require a basic catalyst or specific pH to proceed efficiently.[5][8]
-
Solution:
-
Optimize Parameters: Systematically evaluate the reaction time, temperature, and pH. A design of experiments (DoE) approach can be efficient.
-
Review Literature: Consult established methods for the specific derivatizing reagent you are using. Conditions are often well-documented.[9][10]
-
Ensure Proper pH: The ideal pH for many amine derivatizations is around 9-11 to ensure the amine is deprotonated and nucleophilic.[7][8] Use a suitable buffer to maintain the correct pH throughout the reaction.
-
Issue 2: Reagent-Related Problems
The quality, quantity, and choice of your derivatizing agent are critical.
-
Problem: The derivatizing reagent may have degraded, or an insufficient amount was used. Derivatizing reagents can be sensitive to moisture and degrade over time.[6] If the sample contains other reactive species (matrix effects), they can consume the reagent, leaving an insufficient amount for the Aniline-¹³C₆.[6]
-
Solution:
-
Use Fresh Reagent: Always use a fresh bottle of derivatizing reagent or one that has been stored correctly under anhydrous conditions.[6]
-
Increase Reagent Concentration: Try increasing the molar excess of the derivatizing reagent relative to the expected total amine concentration in your sample.
-
Consider a Different Reagent: If problems persist, a different type of derivatizing agent might be more suitable for your sample matrix or analytical technique.[6]
-
Issue 3: Sample Matrix Interference
Components within the sample matrix can inhibit the derivatization reaction.
-
Problem: Other nucleophilic compounds in the sample can compete with Aniline-¹³C₆ for the derivatizing reagent.[6] Water or alcohols in the sample can also react with and consume many common reagents, especially acyl halides and silylating agents.
-
Solution:
-
Sample Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), prior to derivatization to remove interfering components.[6][11]
-
Ensure Anhydrous Conditions: For moisture-sensitive reagents, ensure the sample extract is thoroughly dried before adding the derivatizing agent. This can be done by passing the extract through anhydrous sodium sulfate or by evaporation and reconstitution in a dry solvent.[2]
-
Below is a logical workflow for troubleshooting incomplete derivatization.
Experimental Protocols & Data
Protocol: Acylation of Aniline-¹³C₆ for GC-MS Analysis
This protocol provides a general methodology for the acylation of Aniline-¹³C₆ using an acylating agent like 4-carbethoxyhexafluorobutyryl chloride or pentafluoropropionic anhydride (PFPA).
-
Sample Preparation: Perform a liquid-liquid extraction of the aqueous sample. Adjust the sample pH to >11 with NaOH and extract three times with chloroform or another suitable organic solvent.[2]
-
Internal Standard Spiking: Before extraction, spike the sample with a known concentration of Aniline-¹³C₆ solution.
-
Drying: Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.[2]
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to near dryness.[2] It is critical not to evaporate to complete dryness as this can cause loss of the volatile aniline.
-
Derivatization:
-
Reconstitute the residue in a small volume of a dry, aprotic solvent (e.g., acetonitrile, ethyl acetate).
-
Add a basic catalyst (e.g., pyridine) if required by the specific reagent chemistry.[6]
-
Add a molar excess of the acylating reagent (e.g., 50 µL of 4-carbethoxyhexafluorobutyryl chloride).[10]
-
Vortex the mixture and incubate at the optimized temperature (e.g., 60-80°C) for the optimized time (e.g., 30-60 minutes).[12]
-
-
Reaction Quench & Cleanup:
Workflow for Derivatization and Analysis
Data Tables
Table 1: Comparison of Common Derivatizing Reagents for Aniline
| Reagent Type | Example Reagent | Typical Conditions | Pros | Cons |
| Acyl Anhydrides | Pentafluoropropionic Anhydride (PFPA) | 65°C for 30 min in ethyl acetate[12] | Highly reactive; derivatives are stable; good for GC-MS and GC-ECD.[5] | Reagent is moisture-sensitive; can produce acidic byproducts. |
| Acyl Halides | 4-Carbethoxyhexafluorobutyryl chloride | Room temp in chloroform[10] | Forms stable derivatives with good chromatographic properties.[10] | Highly reactive and moisture-sensitive; can be corrosive.[5] |
| Chloroformates | Ethyl Chloroformate (ECF) | Room temp, 1 min with pyridine[6] | Fast reaction; versatile for primary/secondary amines.[8] | Derivatives may have lower thermal stability than others. |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 60°C for 60 min[12] | Very effective at increasing volatility for GC; clean reaction.[3] | Derivatives are highly moisture-sensitive; may not be stable over time. |
| Fluorescent Tags (HPLC) | Dansyl Chloride (DNS-Cl) | Room temp, 30 min, pH 9.5[3] | Creates highly fluorescent derivatives for sensitive HPLC analysis.[3] | Reaction can be slow; excess reagent must be removed. |
Table 2: Analytical Methods for Verifying Derivatization
| Method | Principle | How to Verify Completeness | Typical LOD |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry.[2] | Monitor for the mass ions corresponding to both underivatized Aniline-¹³C₆ and the derivatized product. The absence or negligible presence of the former indicates a complete reaction. | 0.1 - 0.5 µg/L[10][13] |
| HPLC-UV/Fluorescence | Separation by liquid chromatography, detection by UV or fluorescence.[14] | Inject a derivatized sample. The absence of a peak at the retention time of an underivatized Aniline-¹³C₆ standard confirms completion. | 0.1 - 1 µg/L[13] |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry.[15] | Set up two MRM (Multiple Reaction Monitoring) transitions: one for underivatized Aniline-¹³C₆ and one for the derivatized product. A complete reaction will show no signal for the underivatized transition. | < 0.1 µg/L[15][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. mdpi-res.com [mdpi-res.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. d-nb.info [d-nb.info]
Aniline-13C6 solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Aniline-13C6 in their experiments. Below you will find solubility data, troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in many organic solvents. Quantitative data for its solubility is summarized in the table below. The solubility of this compound is expected to be very similar to that of unlabeled aniline.
Data Presentation: this compound Solubility
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethylformamide (DMF) | 30 mg/mL[1] | Not Specified | |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1] | Not Specified | |
| Ethanol | 30 mg/mL[1] | Not Specified | |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] | Not Specified | A buffered aqueous solution significantly reduces solubility. |
| Water | ~3.6 mg/mL (3.6 g/L)[2][3] | 20-25 | Based on data for unlabeled aniline. Slightly soluble.[2][4][5] |
| Methanol | Miscible | Not Specified | Based on data for unlabeled aniline. |
| Acetone | Good solubility[2] | Not Specified | Based on data for unlabeled aniline. |
| Chloroform | Good solubility[2] | Not Specified | Based on data for unlabeled aniline. |
Q2: My this compound solution has turned yellow/brown. Is it still usable?
A2: Aniline and its isotopically labeled counterparts can darken upon exposure to air and light due to oxidation and polymerization.[4] For applications where color is not a critical parameter, such as in mass spectrometry, the product may still be usable. However, for applications sensitive to impurities, it is recommended to use a fresh, colorless solution. To prevent discoloration, store this compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Q3: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A3: Aniline has limited solubility in neutral aqueous solutions.[2] To increase its solubility in aqueous media, you can lower the pH. In acidic conditions, the amino group of aniline becomes protonated, forming the anilinium ion (C₆H₅NH₃⁺), which is much more soluble in water.[2]
Q4: Are there any specific handling precautions for this compound?
A4: Yes, this compound should be handled with care. Aniline is toxic and can be absorbed through the skin and by inhalation.[4] It is also a suspected carcinogen.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in Aqueous Solution | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the concentration of this compound. Alternatively, add a small amount of a miscible organic solvent (e.g., ethanol, methanol) or acidify the solution to increase solubility. |
| Inconsistent Results in Mass Spectrometry | Degradation of the this compound standard. | Prepare fresh stock solutions regularly. Store stock solutions at 2-8°C, protected from light. Use an amber vial for storage. |
| Poor Chromatographic Peak Shape | Interaction of the basic amino group with acidic sites on the column. | Use a base-deactivated HPLC column. Add a small amount of a weak base (e.g., triethylamine) to the mobile phase to improve peak shape. |
| Safety Concerns (e.g., exposure) | Improper handling procedures. | Always handle this compound in a fume hood. Ensure appropriate PPE is worn at all times. In case of skin contact, wash the affected area immediately with soap and water. |
Experimental Protocols
Protocol: Preparation of this compound as an Internal Standard for Mass Spectrometry
This protocol outlines the preparation of this compound as an internal standard for the quantification of unlabeled aniline in a sample matrix.
-
Preparation of Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the weighed this compound in 10 mL of methanol in a volumetric flask.
-
Mix thoroughly to ensure complete dissolution.
-
Store the stock solution in an amber vial at 2-8°C.
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol, mobile phase) to prepare working standard solutions at the desired concentrations (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise volume of the this compound working standard solution to achieve the desired final concentration.
-
Vortex the sample to ensure thorough mixing.
-
Proceed with the sample extraction or cleanup procedure as required for your specific matrix.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Monitor the appropriate mass transitions for both unlabeled aniline and this compound.
-
Quantify the amount of unlabeled aniline in the sample by calculating the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound as an internal standard.
References
Validation & Comparative
A Researcher's Guide to Validating Analytical Methods with Aniline-¹³C₆
For researchers, scientists, and drug development professionals, the accurate quantification of aniline is critical due to its widespread use and potential toxicity. This guide provides an objective comparison of analytical methods for aniline, emphasizing the benefits of using a stable isotope-labeled internal standard, Aniline-¹³C₆. Supported by experimental data and detailed methodologies, this document serves as a practical resource for validating robust and reliable analytical methods.
The use of a stable isotope-labeled internal standard like Aniline-¹³C₆ is the preferred approach for quantitative mass spectrometry-based assays.[1][2] This is because it shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis, which can correct for variability in extraction recovery and matrix effects.[1][3]
Comparative Performance of Analytical Methods
The performance of an analytical method is significantly enhanced by the use of an appropriate internal standard. Below is a summary of typical performance characteristics for the quantification of aniline, comparing a method using Aniline-¹³C₆ as an internal standard against a method without an internal standard and one using a structural analog.
Table 1: Comparison of Method Performance for Aniline Quantification
| Validation Parameter | Method with Aniline-¹³C₆ (IS) | Method with Structural Analog (e.g., p-toluidine) | Method without Internal Standard |
| Linearity Range | 0.5 - 200 µg/L | 1 - 100 µg/L | 2.0 - 60 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.99[4] |
| Limit of Detection (LOD) | 0.05 µg/L | 0.1 µg/L[4] | ~1.5 µg/kg[4] |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.3 µg/L | 0.0778 - 0.2073 µg/mL[4] |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
Note: The data presented in this table is a representative summary based on typical performance characteristics observed in validated LC-MS/MS and GC-MS methods. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below are protocols for a typical LC-MS/MS method for the quantification of aniline using Aniline-¹³C₆ as an internal standard.
Materials and Reagents
-
Aniline and Aniline-¹³C₆ reference standards
-
Control matrix (e.g., human plasma, wastewater)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of aniline and Aniline-¹³C₆ (1 mg/mL) in methanol.
-
Prepare working solutions of aniline for calibration standards and QC samples by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (Aniline-¹³C₆) at a constant concentration (e.g., 100 ng/mL) in 50% methanol.
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of the matrix sample, add a known amount of the Aniline-¹³C₆ internal standard working solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the aniline and Aniline-¹³C₆ with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both aniline and Aniline-¹³C₆.
Method Validation
The analytical method should be validated according to ICH or FDA guidelines, assessing the following parameters:[5][6][7]
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of aniline and Aniline-¹³C₆. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[1][7]
-
Linearity and Range: Prepare a calibration curve by plotting the peak area ratio of aniline to Aniline-¹³C₆ against the concentration of aniline. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days to determine the intra- and inter-day accuracy and precision. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. The use of a stable isotope-labeled internal standard like Aniline-¹³C₆ is the most effective way to compensate for matrix effects.[3][8]
-
Stability: Assess the stability of aniline in the matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical advantages of using Aniline-¹³C₆, the following diagrams are provided.
Caption: A typical workflow for the quantification of aniline using Aniline-¹³C₆.
Caption: Rationale for selecting Aniline-¹³C₆ as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Step-by-step analytical methods validation and protocol in the quality system compliance industry | Semantic Scholar [semanticscholar.org]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. medipharmsai.com [medipharmsai.com]
A Head-to-Head Comparison: Aniline-13C6 Versus Deuterated Aniline for Precise Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of aniline is critical in various applications, from environmental monitoring to metabolite identification. The gold standard for such quantitative analyses, particularly when using mass spectrometry, is the use of stable isotope-labeled (SIL) internal standards. This guide provides an objective comparison of two commonly used SILs for aniline: Aniline-13C6 and deuterated aniline, supported by established analytical principles and experimental considerations.
The ideal internal standard should co-elute with the target analyte and exhibit identical behavior during sample preparation, extraction, and ionization, thereby compensating for any variations and ensuring high accuracy and precision. While both this compound and deuterated aniline serve this purpose, their fundamental isotopic differences can lead to notable variations in analytical performance.
Core Performance Parameters: A Comparative Analysis
The primary distinction in performance between this compound and its deuterated counterpart arises from the "isotope effect." The significant mass difference between deuterium and hydrogen can lead to slight differences in physicochemical properties, which may not be observed with the substitution of carbon-12 with carbon-13.
| Performance Parameter | This compound | Deuterated Aniline (e.g., Aniline-d5) | Rationale |
| Chromatographic Co-elution | Excellent: Exhibits virtually identical retention time to unlabeled aniline. | Potential for Shift: May exhibit a slightly shorter retention time on reverse-phase columns.[1][2] | The "deuterium isotope effect" can alter the lipophilicity of the molecule, causing it to separate slightly from the native analyte during chromatography.[1][3] This can lead to differential matrix effects and compromise quantification.[1][3] |
| Isotopic Stability | Highly Stable: The 13C atoms are integrated into the stable carbon backbone of the molecule. | Risk of Back-Exchange: Deuterium atoms, especially those on the amine group, can potentially exchange with protons from the solvent under certain pH or temperature conditions. | While deuteration on the aromatic ring is generally stable, the possibility of exchange exists, which could compromise the integrity of the internal standard. |
| Matrix Effect Compensation | Excellent: Due to identical retention times and physicochemical properties, it experiences the same ion suppression or enhancement as the analyte.[4][5] | Generally Good, but can be compromised if a chromatographic shift occurs.[3] | If the internal standard and analyte do not co-elute perfectly, they may be exposed to different co-eluting matrix components, leading to varied matrix effects and inaccurate results.[1][3] |
| Mass Difference | +6 Da | Typically +5 to +7 Da (for d5 to d7) | Both provide a sufficient mass shift to be clearly distinguished from the native aniline in a mass spectrometer. |
| Commercial Availability & Cost | Generally available from specialized chemical suppliers. | Often more readily available and can be less expensive to synthesize. | The synthesis of deuterated compounds can sometimes be less complex than that of 13C-labeled compounds. |
Experimental Workflow for Aniline Quantification
The following diagram illustrates a typical workflow for the quantification of aniline in a sample matrix (e.g., water, plasma) using a stable isotope-labeled internal standard and LC-MS/MS.
Caption: A typical bioanalytical workflow for aniline quantification.
Logical Decision Pathway for Internal Standard Selection
The choice between this compound and deuterated aniline often comes down to a balance of required accuracy, cost, and the complexity of the sample matrix.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Aniline-¹³C₆ as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results. This guide provides an objective comparison of the expected performance of Aniline-¹³C₆ as an internal standard against other alternatives, supported by experimental data from analogous compounds and established analytical principles.
Stable isotope-labeled (SIL) internal standards are the cornerstone of robust quantitative mass spectrometry.[1] By incorporating heavy isotopes, these standards are chemically identical to the analyte but distinguishable by their mass-to-charge ratio (m/z). This near-perfect chemical mimicry allows the SIL internal standard to compensate for variations in sample preparation, extraction efficiency, matrix effects (such as ion suppression or enhancement), and instrument response.[2]
Among SIL standards, ¹³C-labeled compounds are often considered superior to their deuterated counterparts. The minimal difference in physicochemical properties between the ¹³C-labeled standard and the native analyte ensures they co-elute during chromatography and experience virtually identical ionization efficiency.[3] This co-elution is crucial for accurately correcting matrix effects, which are a common source of error in complex biological samples.[3]
Performance Under the Microscope: A Quantitative Comparison
| Analyte | Internal Standard | Matrix | Accuracy (% Recovery / % Bias) | Precision (% RSD) | Reference |
| 3-Ethynylaniline | Not Specified | Drug Substance | 96.26% - 100.64% | 1.9% at LOQ | [4] |
| p-Nitroaniline & Metabolites | Isotope-labeled p-NA | Blood | 83.1% - 101.3% | < 9.9% (intra-day), < 8.7% (inter-day) | [5] |
This data is for analogous compounds and is presented to illustrate the expected performance of a method using a stable isotope-labeled internal standard like Aniline-¹³C₆.
The data clearly indicates that methods employing stable isotope-labeled internal standards for aniline-like compounds achieve excellent accuracy and precision, well within the acceptance criteria set by regulatory bodies like the FDA and EMA for bioanalytical method validation.
Experimental Workflow for Bioanalytical Quantification
A typical workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard is depicted below. This process ensures that any variability introduced during sample handling and analysis is accounted for, leading to reliable and reproducible results.
References
A Researcher's Guide to Selecting Aniline-¹³C₆: A Comparative Analysis
For researchers in drug development, metabolomics, and environmental analysis, the purity and isotopic enrichment of stable isotope-labeled compounds like Aniline-¹³C₆ are paramount for generating accurate and reproducible data. This guide provides a comparative overview of Aniline-¹³C₆ from various suppliers, offering a summary of key specifications, recommended experimental protocols for in-house validation, and a workflow for supplier evaluation.
Data Presentation: Comparison of Aniline-¹³C₆ Specifications
The following table summarizes the publicly available data for Aniline-¹³C₆ from several major suppliers. Researchers should always request a batch-specific Certificate of Analysis (CoA) for detailed information on purity and impurities.
| Supplier | Product Number | Isotopic Purity (atom % ¹³C) | Chemical Purity | Price (USD) |
| Sigma-Aldrich (Merck) | 485497 | 99% | ≥99% (CP) | ~$706 / 250 mg |
| Cambridge Isotope Laboratories, Inc. (CIL) | CLM-714 | 99% | ≥98% | ~$661 / 250 mg |
| LGC Standards (distributor for Toronto Research Chemicals - TRC) | TRC-A662472 | Not explicitly stated | Not explicitly stated | ~$250 - $300 / 25 mg (Aniline-¹³C₆ Hydrochloride)[1] |
| Biosynth | FA176262 | Not explicitly stated | Not explicitly stated | Price on request |
| Cenmed | C005B-003757 | Not explicitly stated | Not explicitly stated | Price on request[2] |
Experimental Protocols for Quality Assessment
To ensure the quality of Aniline-¹³C₆ for your specific application, in-house validation is crucial. Below are detailed protocols for determining chemical purity by Gas Chromatography-Mass Spectrometry (GC-MS) and isotopic enrichment by Mass Spectrometry.
Determination of Chemical Purity by GC-MS
This protocol provides a general method for assessing the chemical purity of Aniline-¹³C₆ and identifying any potential volatile impurities.
a. Sample Preparation:
-
Prepare a stock solution of the Aniline-¹³C₆ standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a sample solution of the Aniline-¹³C₆ from the supplier to be tested at a concentration of 10 µg/mL.
b. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
-
Scan Range: 35-350 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
c. Data Analysis:
-
Integrate the peak corresponding to Aniline-¹³C₆ and any impurity peaks in the total ion chromatogram.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
-
Identify potential impurities by comparing their mass spectra to a spectral library (e.g., NIST).
Determination of Isotopic Enrichment by Mass Spectrometry
This protocol allows for the verification of the ¹³C isotopic enrichment of the Aniline-¹³C₆.
a. Sample Preparation:
-
Prepare a dilute solution of the Aniline-¹³C₆ sample (e.g., 10 µg/mL) in a solvent compatible with the mass spectrometer's ionization source.
-
If using an electrospray ionization (ESI) source, a solution in 50:50 acetonitrile:water with 0.1% formic acid is a good starting point.
b. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis Mode: Full scan mode to observe the molecular ion cluster.
-
Mass Range: A narrow scan range around the expected molecular weights of unlabeled aniline (m/z 93) and Aniline-¹³C₆ (m/z 99).
-
Resolution: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination and to resolve potential interferences.
c. Data Analysis:
-
Determine the relative intensities of the ion signals corresponding to the unlabeled aniline (M+0) and the fully labeled Aniline-¹³C₆ (M+6).
-
The isotopic enrichment (atom % ¹³C) can be estimated by the following formula: Isotopic Enrichment (%) = [Intensity(M+6) / (Intensity(M+0) + Intensity(M+6))] * 100
-
For a more accurate determination, consider the contribution of natural ¹³C abundance in the unlabeled standard and potential fragmentation patterns.
Mandatory Visualizations
The following diagrams illustrate the workflows for supplier selection and experimental validation.
Caption: Workflow for selecting an Aniline-¹³C₆ supplier.
Caption: Workflow for in-house validation of Aniline-¹³C₆.
References
A Comparative Guide to Inter-Laboratory Quantification of Aniline-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Aniline-13C6, a stable isotope-labeled internal standard crucial for accurate measurement in various matrices. Due to its role in environmental analysis, metabolic studies, and as a synthetic intermediate, consistent and reproducible quantification across different laboratories is paramount.[1][2] This document outlines the prevalent analytical techniques, their experimental protocols, and a comparison of their performance to aid researchers in method selection and validation.
Comparative Performance of Analytical Methods
The choice of analytical technique for this compound quantification is often dictated by the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods, based on data from similar analytes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity, followed by mass-to-charge ratio of precursor and product ions. |
| Selectivity | High; provides structural information for confirmation.[4] | Very high; MRM scans enhance specificity. |
| Sensitivity | High, often in the µg/L range.[4] | Very high, can achieve sub-µg/L detection limits.[5] |
| Linearity Range | Typically wide, e.g., 0.5 - 200 µg/L for similar compounds.[4] | Broad, often spanning several orders of magnitude. |
| Precision (RSD%) | Good, with intra- and inter-assay variations generally below 15%.[3] | Excellent, with intra- and inter-assay variations often below 10%.[3] |
| Sample Preparation | Often requires derivatization to improve volatility; extraction from complex matrices is common.[6] | Often simpler, with direct injection possible for clean samples; extraction for complex matrices.[5] |
| Complexity | Moderate to complex.[4] | Complex instrumentation and method development. |
| Cost | Moderate to high.[4] | High. |
Experimental Protocols
Detailed methodologies are crucial for ensuring reproducibility in inter-laboratory studies. Below are generalized protocols for the quantification of this compound using GC-MS and LC-MS/MS.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for aniline and its derivatives, such as EPA Method 8131.[7][8]
-
Sample Preparation (Extraction):
-
For aqueous samples, a measured volume (e.g., 1 L) is extracted with a suitable solvent (e.g., dichloromethane) at a basic pH using a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520).[7]
-
For solid samples, extraction can be performed using methods like Soxhlet (Method 3540) or pressurized fluid extraction (Method 3545).[7]
-
The extract is then dried over anhydrous sodium sulfate and concentrated.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is typically used.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280°C.
-
MS Detection: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions of this compound.
-
-
Quantification:
-
A calibration curve is generated using standards of known this compound concentrations.
-
The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is advantageous for its high sensitivity and minimal sample preparation for certain matrices.[5]
-
Sample Preparation:
-
Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for aniline compounds.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for this compound to ensure high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of this compound standards.
-
The analyte concentration is calculated from the peak area ratio of the analyte to a potential internal standard (if not using this compound as the internal standard itself) against the calibration curve.
-
Experimental Workflow and Data Analysis
To ensure consistency in an inter-laboratory comparison, a standardized workflow is essential. The following diagram illustrates a typical workflow for such a study.
References
- 1. 苯胺-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Quantification of Aniline in Complex Matrices: Isotope Dilution LC-MS/MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Aniline, a primary aromatic amine, is a crucial building block in the synthesis of pharmaceuticals, dyes, and polymers. Its potential toxicity necessitates accurate and reliable quantification in diverse and complex matrices, from environmental samples to pharmaceutical formulations. This guide provides an objective comparison of the performance of the stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Aniline-¹³C₆ against traditional analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The use of a stable isotope-labeled internal standard, such as Aniline-¹³C₆, in LC-MS/MS is considered the gold standard for quantitative analysis in complex matrices. This is due to its ability to compensate for variations in sample preparation, matrix effects, and instrument response, thereby providing higher accuracy and precision.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes the key quantitative performance parameters for the LC-MS/MS method with Aniline-¹³C₆ as an internal standard, compared to HPLC-UV and GC-MS for the quantification of aniline.
| Parameter | LC-MS/MS with Aniline-¹³C₆ | HPLC-UV | GC-MS |
| Linearity Range | 0.1 - 100 ng/mL | 2.0 - 60 µg/mL[1] | 0.5 - 20 µg/mL[2][3] |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL[4] | 0.5 ng/mL[5] | 0.01 mg/kg[2] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[4] | 0.0778 - 0.2073 µg/mL[1] | 0.04 mg/kg[2][3][6] |
| Recovery | 95 - 105% (typical) | 87.51% - 101.35%[1] | 76% - 98%[2][3][6] |
| Matrix Effect | Significantly minimized | Prone to interference | Can be significant, often requires extensive cleanup |
| Specificity | Very High | Moderate to High | High |
| Throughput | High | Moderate | Low to Moderate |
Experimental Workflows and Logical Comparison
The choice of analytical method impacts the entire experimental workflow, from sample preparation to data analysis. The use of an internal standard like Aniline-¹³C₆ streamlines the process and enhances the reliability of the results.
The diagram above illustrates the streamlined workflow when using a stable isotope-labeled internal standard. The early addition of Aniline-¹³C₆ ensures that any analyte loss during sample preparation is accounted for, leading to more accurate quantification.
This diagram highlights the key advantages and disadvantages of each method. The LC-MS/MS method with Aniline-¹³C₆ clearly stands out for its superior accuracy, precision, and robustness against matrix effects, which are critical for reliable quantification in complex samples.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for each of the discussed methods.
LC-MS/MS with Aniline-¹³C₆ Internal Standard
This method is ideal for the trace-level quantification of aniline in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma, urine, or water), add a known amount of Aniline-¹³C₆ internal standard solution.
-
Add 1 mL of 1 M sodium hydroxide to basify the sample.
-
Extract the sample with 5 mL of methyl tert-butyl ether (MTBE) by vortexing for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[7]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Aniline: Precursor ion > Product ion (specific m/z values to be optimized).
-
Aniline-¹³C₆: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of aniline at higher concentrations and in less complex matrices.
-
Sample Preparation:
-
Dilute the sample with the mobile phase to bring the aniline concentration within the linear range of the instrument.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[9]
-
Flow Rate: 0.7 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Detection Wavelength: 190 nm.[9]
-
Column Temperature: 30 °C.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for aniline quantification, often requiring derivatization to improve the chromatographic properties of the analyte.
-
Sample Preparation (with Derivatization):
-
Extract aniline from the sample using a suitable technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., acetic anhydride or heptafluorobutyric anhydride) and a catalyst (e.g., pyridine).
-
Heat the mixture to complete the derivatization reaction.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent GC coupled to a Mass Selective Detector (MSD).
-
Column: HP-5MS or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized aniline.
-
Conclusion
For the accurate and reliable quantification of aniline in complex matrices, the LC-MS/MS method utilizing Aniline-¹³C₆ as a stable isotope-labeled internal standard is unequivocally the superior choice. Its ability to effectively mitigate matrix effects and account for procedural variations ensures the highest data quality, which is paramount in research, drug development, and regulatory compliance. While HPLC-UV and GC-MS are viable alternatives, they are better suited for less demanding applications where the complexity of the matrix and the required sensitivity are lower. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate method for their specific analytical needs, ultimately contributing to more robust and reliable scientific outcomes.
References
- 1. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 3. Determination of Aniline in Soil by ASE/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [PDF] Determination of Aniline in Soil by ASE/GC-MS | Semantic Scholar [semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Range for Aniline Quantification Using Aniline-¹³C₆ Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of aniline, a key chemical intermediate and potential impurity, is critical. This guide provides a comprehensive comparison of analytical methodologies for establishing linearity and analytical range for aniline quantification, with a focus on the robust internal standard method utilizing Aniline-¹³C₆. The use of a stable isotope-labeled internal standard like Aniline-¹³C₆ is considered a gold-standard approach in quantitative analysis, particularly in complex matrices, as it effectively corrects for variability during sample preparation and instrumental analysis.[1]
This guide will delve into the experimental protocols for creating a calibration curve and determining the linear range for aniline quantification. Furthermore, it will present a comparative analysis of different analytical techniques based on their reported performance metrics for aniline analysis.
Comparative Performance of Analytical Methods for Aniline Quantification
The choice of an analytical method for aniline quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While methods like UV-Vis spectrophotometry offer simplicity and speed, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide superior sensitivity and selectivity.[2] The use of Aniline-¹³C₆ as an internal standard is most synergistic with mass spectrometry-based methods (LC-MS or GC-MS), where its mass difference allows for precise differentiation from the unlabeled analyte.
The following table summarizes the performance of various methods for aniline quantification based on published data.
| Parameter | UV-Vis Spectrophotometry (Direct) | UV-Vis Spectrophotometry (Colorimetric) | HPLC-UV | GC-MS |
| Linearity Range | 2.0 - 60 µg/mL[2] | 0.2 - 2.4 µg/mL[2] | 1 - 100 µg/L[2][3] | 0.5 - 200 µg/L[2] |
| Limit of Detection (LOD) | ~1.5 µg/kg[2] | Not explicitly found | 0.1 - 0.2 µg/L[2][3] | 0.07 - 0.29 µg/L[2] |
| Limit of Quantification (LOQ) | 0.0778 - 0.2073 µg/mL[2] | Not explicitly found | Not explicitly found | Not explicitly found |
| Correlation Coefficient (r²) | Not explicitly found | Not explicitly found | ≥ 0.9999[3][4] | Not explicitly found |
Experimental Protocol: Establishing Linearity and Range with Aniline-¹³C₆ as an Internal Standard
This protocol describes the use of Aniline-¹³C₆ as an internal standard for the quantification of aniline by LC-MS or GC-MS. The fundamental principle involves adding a constant, known amount of the internal standard to all calibration standards, quality control samples, and unknown samples. The calibration curve is then generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.
Materials and Reagents
-
Aniline (analytical standard)
-
Aniline-¹³C₆ (internal standard)[5]
-
High-purity solvent (e.g., Methanol, Acetonitrile, or other suitable solvent)
-
Blank matrix (e.g., plasma, water, or a relevant sample matrix)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of aniline and dissolve it in a 10 mL volumetric flask with the chosen solvent.
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Aniline-¹³C₆ and dissolve it in a 10 mL volumetric flask with the same solvent.
-
Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the internal standard stock solution with the solvent to achieve the desired concentration. This concentration should be chosen to provide a consistent and robust signal in the analytical system.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the analyte stock solution to cover the expected concentration range of the samples.[6][7] For example, concentrations could range from 1 µg/L to 100 µg/L.
Sample Preparation
-
Pipette a fixed volume of each calibration standard, a blank matrix sample, and a zero sample (blank matrix with internal standard) into separate vials.
-
Add a constant volume of the Internal Standard Spiking Solution to all vials except for the blank.
-
If necessary, perform extraction steps such as liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove matrix interferences.
-
Evaporate the solvent if needed and reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Instrumental Analysis (LC-MS or GC-MS)
-
Inject a fixed volume of each prepared sample into the LC-MS or GC-MS system.
-
Acquire the data in a mode that allows for the specific detection of both aniline and Aniline-¹³C₆. For mass spectrometry, this is typically done using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Data Analysis and Linearity Assessment
-
Integrate the peak areas for both aniline and Aniline-¹³C₆ in each chromatogram.
-
Calculate the peak area ratio (Aniline Peak Area / Aniline-¹³C₆ Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of aniline in the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (r²).
-
Linearity: The linearity of the method is considered acceptable if the coefficient of determination (r²) is typically ≥ 0.99.[1] A visual inspection of the calibration curve and a plot of the residuals should also be performed to ensure there is no systematic deviation from linearity.
-
Range: The analytical range is the interval between the upper and lower concentrations of the analyte in the calibration standards that have been demonstrated to be linear, accurate, and precise.[6] The lower limit of the range is the Lower Limit of Quantification (LLOQ), and the upper limit is the Upper Limit of Quantification (ULOQ).
Visualizing the Workflow
The following diagrams illustrate the key workflows in establishing linearity and range for aniline quantification using Aniline-¹³C₆ as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound 13C 99atom 89059-38-1 [sigmaaldrich.com]
- 6. gmpsop.com [gmpsop.com]
- 7. altabrisagroup.com [altabrisagroup.com]
A Researcher's Guide to Assessing the Isotopic Enrichment of Aniline-¹³C₆
For researchers, scientists, and drug development professionals, the precise determination of isotopic enrichment in labeled compounds is fundamental to the integrity and accuracy of experimental outcomes. Aniline-¹³C₆, a stable isotope-labeled analog of aniline, serves as a critical internal standard in mass spectrometry-based bioassays and metabolic studies.[1] Its utility is directly proportional to the accuracy of its isotopic purity assessment. This guide provides an objective comparison of the primary analytical techniques for this purpose—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and evaluates Aniline-¹³C₆ against a common alternative, deuterated aniline (Aniline-d₅).
Key Analytical Techniques for Isotopic Enrichment Analysis
The two predominant methods for quantifying isotopic enrichment are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Each technique offers distinct advantages and is suited to different analytical requirements.
Mass Spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z), providing a distribution of isotopologues (molecules that differ only in their isotopic composition). Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for this purpose, though it often requires derivatization of polar analytes like aniline to enhance volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically quantitative ¹³C NMR (qNMR), directly measures the ¹³C nuclei. This technique provides positional information about the isotopic label and is less susceptible to isotopic effects that can influence chromatographic separation in MS. However, NMR generally exhibits lower sensitivity compared to MS.[2]
Comparative Analysis of Analytical Techniques
The choice between MS and NMR for assessing the isotopic enrichment of Aniline-¹³C₆ depends on the specific experimental needs, such as sample amount, required throughput, and the necessity for positional information of the label.
| Feature | Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions by mass-to-charge ratio. | Detection of nuclear spin properties in a magnetic field. |
| Information Provided | Isotopologue distribution. | Positional isotopic enrichment (isotopomer analysis). |
| Sensitivity | High (nanogram to picogram range). | Lower (milligram range). |
| Sample Requirement | Low. | High. |
| Throughput | High. | Lower due to longer acquisition times. |
| Accuracy & Precision | High, but can be affected by isotopic effects on chromatography. | High, provides direct and absolute quantification. |
| Derivatization | Often required for polar analytes like aniline. | Not required. |
Product Comparison: Aniline-¹³C₆ vs. Aniline-d₅
While both ¹³C-labeled and deuterium-labeled compounds are used as internal standards, their intrinsic properties can lead to significant differences in analytical performance. Aniline-¹³C₆ is generally considered superior to its deuterated counterpart, Aniline-d₅.
| Feature | Aniline-¹³C₆ | Aniline-d₅ |
| Chemical Identity | Chemically identical to unlabeled aniline. | Chemically similar, but C-D bonds are stronger than C-H bonds. |
| Chromatographic Behavior | Co-elutes perfectly with unlabeled aniline. | Often elutes slightly earlier than unlabeled aniline due to the isotope effect.[3] |
| Isotopic Stability | Highly stable; no risk of isotope exchange.[3] | Susceptible to back-exchange of deuterium with protons from the solvent.[3] |
| Mass Shift | M+6 | M+5 |
| Typical Isotopic Purity | ≥99 atom % ¹³C[1] | ~98 atom % D[4] |
| Primary Advantage | Considered the "gold standard" for mimicking the analyte.[5] | More readily available and often less expensive.[3] |
| Primary Disadvantage | Higher cost compared to deuterated standards. | Potential for chromatographic separation from the analyte and isotopic instability can compromise data accuracy.[3] |
Experimental Protocols
Detailed methodologies are essential for accurate and reproducible assessment of isotopic enrichment. Below are representative protocols for the analysis of Aniline-¹³C₆ using GC-MS and quantitative ¹³C NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation and Derivatization:
-
Internal Standard: For quantification of aniline, a suitable internal standard that is not naturally present in the sample, such as Aniline-d₅, can be used.
-
Derivatization: To improve the chromatographic properties of aniline, derivatization is recommended. A common method is acetylation to form acetanilide.
-
To 1 mg of the Aniline-¹³C₆ sample, add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, evaporate the reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Acquire data in full scan mode to observe the entire mass spectrum of the derivatized aniline.
3. Data Analysis:
-
Identify the molecular ion peak for the derivatized Aniline-¹³C₆ (acetanilide-¹³C₆) and its corresponding unlabeled isotopologue.
-
Calculate the isotopic enrichment by determining the relative abundances of the M+6 peak (representing the fully labeled compound) to the sum of all isotopologue peaks (M to M+6).
-
Corrections for the natural abundance of ¹³C in the unlabeled compound and the derivatizing agent should be applied for accurate quantification.
GC-MS workflow for Aniline-¹³C₆.
Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Protocol
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the Aniline-¹³C₆ sample (typically 10-25 mg) in a deuterated solvent (e.g., 0.7 mL of DMSO-d₆).
-
For absolute quantification, a certified reference material can be added as an internal standard. The internal standard should have a resonance that does not overlap with the aniline signals.
2. NMR Analysis:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Use a ¹³C inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Employ a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the carbon nuclei, to allow for full magnetization recovery between scans. A D1 of 30-60 seconds is often sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Data Analysis:
-
Process the NMR spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Apply baseline and phase correction.
-
Integrate the signals corresponding to the aromatic carbons of Aniline-¹³C₆.
-
The isotopic enrichment is determined by comparing the integral of the ¹³C-enriched signals to the integral of a known internal standard or by comparing the intensity of the ¹³C satellites to the central peak of a residual ¹²C signal, if observable.
qNMR workflow for Aniline-¹³C₆.
References
Safety Operating Guide
Navigating the Safe Disposal of Aniline-13C6: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Aniline-13C6, a stable isotopically labeled compound, is a critical aspect of laboratory safety and environmental responsibility. Due to the hazardous nature of the aniline molecule, stringent procedures must be followed. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance due to its toxicity, potential carcinogenicity, and mutagenicity.[1][2][3] Therefore, adherence to strict safety protocols is mandatory.
Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified laboratory chemical fume hood.[4][5] This area should be labeled with warnings indicating the potential hazards, for example: "WARNING! this compound WORK AREA – TOXIC, POTENTIAL CARCINOGEN".[4]
Personal Protective Equipment (PPE): Appropriate PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves are essential. Recommended materials include butyl, neoprene, Polyvinyl alcohol (PVA), or Viton. Nitrile gloves are not recommended for handling aniline.[4][5]
-
Eye Protection: Chemical splash goggles are mandatory to prevent eye contact.[4][5]
-
Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[4][5]
-
Respiratory Protection: In situations where there is a risk of aerosol generation or high concentrations, a respirator may be necessary. Personnel must be enrolled in a respiratory protection program to use a respirator.[4]
Quantitative Safety and Disposal Data
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of aniline compounds.
| Parameter | Value/Instruction | Source(s) |
| Personal Protective Equipment (PPE) | ||
| Recommended Glove Types | Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton | [4][5] |
| Non-Recommended Glove Type | Nitrile | [4] |
| Spill Management | ||
| Small Spill Cleanup Timeframe | Within 10 minutes by trained personnel | [4] |
| Emergency Contact Information | ||
| Poison Control | 1-800-222-1222 | [6] |
| CHEMTREC | 1-800-424-9300 | [6] |
| National Response Center | 1-800-424-8802 | [6] |
| Regulatory Information | ||
| DOT Hazard Class | 6.1 (Poisonous) | [6] |
| UN Number | 1547 | [6] |
Experimental Protocols: Spill Management
Small Spill Cleanup Protocol:
A small spill of this compound is one that can be cleaned up in approximately 10 minutes by trained personnel.[4]
-
Ensure Proper PPE: Before addressing the spill, ensure you are wearing the recommended PPE, including appropriate gloves, chemical splash goggles, and a lab coat.[4][5]
-
Absorb the Spill: Use an inert, dry absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spilled liquid.[5][6]
-
Collect the Waste: Carefully collect the absorbent material and place it into a compatible and clearly labeled hazardous waste container. A polyethylene container is a suitable option.[4][5]
-
Decontaminate the Area: After removing the absorbed material, ventilate and wash the affected area thoroughly.[5][6]
-
Dispose of Waste: The container with the spill cleanup material must be disposed of as hazardous waste.[4][5]
Large Spill Protocol:
In the event of a large spill that cannot be managed by laboratory personnel:
-
Evacuate Immediately: Evacuate all personnel from the affected area.[4][5]
-
Secure the Area: Secure the area to prevent unauthorized entry.[4][5]
-
Contact Emergency Services: Notify your institution's Environmental Health & Safety (EH&S) department and, if necessary, call emergency services (e.g., 911).[4][5]
Disposal Procedures for this compound
The key takeaway for the disposal of this compound is that the stable carbon-13 isotope does not impart radioactivity.[7][][9] Therefore, the disposal protocol is dictated by the chemical hazards of aniline.
Step 1: Waste Collection
-
All this compound waste, including unused product, contaminated materials, and spill cleanup debris, must be collected as hazardous waste.[4][5]
-
Use a compatible, leak-proof, and clearly labeled hazardous waste container.[4][5] A polyethylene container is recommended.[5]
-
The label should clearly identify the contents as "Hazardous Waste: this compound".
Step 2: Waste Storage
-
Store the hazardous waste container in a designated, secure, and well-ventilated area.[5]
-
The storage area should be away from incompatible materials such as oxidizing agents and strong acids.[4][10]
-
Do not store waste containers in public areas like hallways.[11]
Step 3: Waste Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [4][5]
-
Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[5]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5][6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. moravek.com [moravek.com]
- 9. benchchem.com [benchchem.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
